[Pro9]-Substance P
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H102N18O13S/c1-39(2)36-47(58(90)75-43(55(71)87)29-35-98-3)80-62(94)52-24-15-34-84(52)65(97)49(38-41-18-8-5-9-19-41)81-59(91)48(37-40-16-6-4-7-17-40)79-57(89)44(25-27-53(69)85)76-56(88)45(26-28-54(70)86)77-60(92)51-23-14-33-83(51)64(96)46(21-10-11-30-67)78-61(93)50-22-13-32-82(50)63(95)42(68)20-12-31-74-66(72)73/h4-9,16-19,39,42-52H,10-15,20-38,67-68H2,1-3H3,(H2,69,85)(H2,70,86)(H2,71,87)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,89)(H,80,94)(H,81,91)(H4,72,73,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBNSKYNZDUWSN-RZGVDQIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H102N18O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104486-69-3 | |
| Record name | Substance P, pro(9)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104486693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
[Pro9]-Substance P: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mechanism of action for [Pro9]-Substance P, a key synthetic analog of the neuropeptide Substance P (SP). This compound is distinguished by its high potency and selectivity as an agonist for the neurokinin-1 receptor (NK1R), making it an invaluable tool in neuropharmacological research.
Introduction to this compound
Substance P is an undecapeptide neurotransmitter belonging to the tachykinin family, involved in a wide array of physiological processes including pain transmission, inflammation, and vasodilation.[1][2] Its actions are mediated through three main G protein-coupled receptors (GPCRs): NK1R, NK2R, and NK3R.[3][4] The synthetic analog, this compound, where the glycine residue at position 9 is substituted with proline, exhibits a significantly enhanced selectivity for the NK1R. This specificity makes it an excellent ligand for elucidating the functional roles of the NK1 receptor.[5]
Core Mechanism of Action: Selective NK1R Agonism
This compound acts as a potent and selective agonist at the NK1 receptor.[5][6] Unlike the endogenous Substance P which can interact with other neurokinin receptors, this compound shows negligible agonist or antagonist activity at NK2 and NK3 receptors.[5] This selectivity has been demonstrated in various functional assays, including the lack of phosphoinositide turnover stimulation in tissues rich in NK2 receptors.[5]
Upon binding to the NK1R, a class A GPCR, this compound induces a conformational change that triggers the activation of heterotrimeric G proteins.[3] The primary signaling cascade initiated by NK1R activation is through the Gαq protein subunit.[7]
Downstream Signaling Pathways
Activation of the Gαq pathway by this compound leads to the stimulation of phospholipase C (PLC).[3][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][8] This transient increase in cytosolic Ca2+ is a critical event that mediates many of the cellular responses to this compound.[8]
-
DAG and Protein Kinase C Activation: DAG remains in the plasma membrane where it, along with the elevated Ca2+, activates Protein Kinase C (PKC).[9] Activated PKC can then phosphorylate a variety of intracellular proteins, leading to further downstream effects and modulation of other signaling pathways.[9]
-
Cyclic AMP (cAMP) Pathway: In addition to the canonical Gαq pathway, studies have shown that the NK1R can also couple to Gαs, leading to the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[4][7][10] However, the Gαq-mediated pathway is considered the primary signaling mechanism.[7]
Caption: this compound signaling via the NK1R-Gαq-PLC pathway.
Quantitative Pharmacological Data
The potency and affinity of this compound at the NK1 receptor have been quantified in numerous studies. The data below is a summary from key findings.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Binding Affinity (Kd) | 1.48 nM | Rat brain membranes | Saturation Radioligand Binding ([3H][Pro9]-SP) | [5] |
| Maximal Binding (Bmax) | 29.7 fmol/mg protein | Rat brain membranes | Saturation Radioligand Binding ([3H][Pro9]-SP) | [5] |
| Potency (EC50) | 0.93 ± 0.07 nM | Newborn mouse cortical glial cells | Inositol Phosphate Formation | [6] |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on several standard pharmacological assays.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors for this compound. A radiolabeled version, such as [3H][Pro9]-SP, is used.
Detailed Methodology (Filtration Assay): [11][12][13]
-
Membrane Preparation: Tissues or cells expressing the NK1 receptor are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors. Protein concentration is determined.
-
Assay Incubation: In a 96-well plate, membrane homogenates (e.g., 50-120 µg protein) are incubated with a radiolabeled ligand ([3H][Pro9]-SP).
-
For Saturation Assays: Increasing concentrations of the radioligand are added to determine Kd and Bmax.
-
For Competition Assays: A fixed concentration of radioligand is incubated with varying concentrations of unlabeled this compound (or other competitors) to determine the inhibition constant (Ki).
-
-
Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand to determine non-specific binding.
-
Equilibration: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine). This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine Kd, Bmax, or Ki values.
Caption: Workflow for a radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of agonist potency (EC50).
Detailed Methodology (Fluorescence-based): [10][14][15]
-
Cell Culture: Cells expressing NK1R (e.g., HEK293 or CHO cells) are seeded into black-walled, clear-bottom 96-well plates and grown overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW) in an appropriate buffer (e.g., HBSS with HEPES). This incubation typically lasts for 30-60 minutes at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FlexStation). Varying concentrations of this compound are automatically injected into the wells.
-
Signal Detection: The fluorescence intensity is measured immediately before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence is plotted against the concentration of this compound. A dose-response curve is generated, and the EC50 value, which represents the concentration required to elicit 50% of the maximal response, is calculated.
Caption: Workflow for a calcium mobilization assay.
Conclusion
This compound is a highly selective and potent agonist for the NK1 receptor. Its primary mechanism of action involves the activation of the Gαq-PLC-IP3 signaling cascade, leading to a robust mobilization of intracellular calcium. The well-characterized pharmacology and high selectivity of this compound make it an indispensable research tool for investigating the physiological and pathological roles of the NK1 receptor system, with significant implications for drug development in areas such as pain, inflammation, and affective disorders.[16]
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 3. Structure, functions, and mechanisms of substance P receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Further demonstration that this compound is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
[Pro9]-Substance P: An In-Depth Technical Guide to its NK-1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of [Pro9]-Substance P to the Neurokinin-1 (NK-1) receptor. This compound is a potent and selective agonist for the NK-1 receptor, a G protein-coupled receptor involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. This document details the quantitative binding data, experimental protocols for assessing binding and functional activity, and the key signaling pathways involved.
Quantitative Binding and Functional Activity Data
The following table summarizes the key quantitative parameters defining the interaction of this compound with the NK-1 receptor. These values have been compiled from various studies and provide a comparative look at its binding affinity and functional potency.
| Parameter | Value (nM) | Species/Cell Line | Comments | Reference |
| EC50 | 0.93 | Not Specified | Potent agonist activity. | [1] |
| EC50 | 0.93 ± 0.07 | Primary cultures of newborn mouse cortical glial cells | Stimulates inositol phosphate formation with efficacy slightly lower than Substance P (EC50 = 0.45 ± 0.06 nM). | [1] |
| KD | 1.48 | Rat brain membranes | Determined by Scatchard analysis of [3H]this compound binding. | [2] |
| Bmax | 29.7 fmol/mg of protein | Rat brain membranes | Maximum number of binding sites determined by Scatchard analysis. | [2] |
Note: While Ki and IC50 values are common metrics for receptor binding, specific values for this compound are not as frequently reported in publicly accessible literature. The available data strongly indicates a high affinity and potency, comparable to the endogenous ligand, Substance P.
NK-1 Receptor Signaling Pathway
Upon binding of an agonist such as this compound, the NK-1 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's interaction with the NK-1 receptor. Below are protocols for key experiments.
Radioligand Binding Assay (Competition Assay)
This assay determines the affinity of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the NK-1 receptor.
Materials:
-
Membrane Preparation: Homogenized tissue or cells expressing the NK-1 receptor.
-
Radioligand: [3H]Substance P or another suitable radiolabeled NK-1 receptor ligand.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled this compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the bound radioligand-receptor complexes from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can then be determined. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream product of NK-1 receptor activation, providing a measure of the agonist activity of this compound.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the NK-1 receptor.
-
Labeling Medium: Medium containing [3H]myo-inositol.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing LiCl (to inhibit inositol monophosphatase).
-
This compound.
-
Lysis Buffer: e.g., 0.1 M HCl.
-
Anion Exchange Resin.
-
Elution Buffers.
-
Scintillation Cocktail and Counter.
Procedure:
-
Cell Culture and Labeling: Culture the cells and label them overnight with [3H]myo-inositol to incorporate it into the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) to allow for IP accumulation.
-
Lysis: Terminate the reaction by adding lysis buffer.
-
Purification of IPs: Apply the cell lysates to anion exchange columns. Wash the columns to remove unbound material.
-
Elution: Elute the total inositol phosphates from the columns using an appropriate elution buffer.
-
Quantification: Add scintillation cocktail to the eluates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphates accumulated against the log concentration of this compound to determine the EC50 value.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following NK-1 receptor activation by this compound.
Materials:
-
Cell Line: A cell line expressing the NK-1 receptor.
-
Calcium-sensitive fluorescent dye: e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM.
-
Assay Buffer: e.g., HBSS with Ca2+ and Mg2+.
-
This compound.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye. The AM ester form of the dye allows it to be loaded into the cells, where it is cleaved by intracellular esterases to its active, calcium-sensitive form.
-
Washing: Wash the cells to remove any extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Stimulation: Add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is typically plotted against the log concentration of this compound to determine the EC50 for calcium mobilization.
Conclusion
This compound is a valuable research tool for investigating the function and pharmacology of the NK-1 receptor. Its high potency and selectivity make it an ideal agonist for in vitro and in vivo studies. The experimental protocols outlined in this guide provide a robust framework for characterizing the binding and functional properties of this compound and other NK-1 receptor ligands. The provided diagrams offer a clear visualization of the key signaling pathways and experimental workflows, aiding in the design and interpretation of research in this field.
References
Substance P Downstream Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neuropeptide of the tachykinin family that plays a crucial role in a myriad of physiological and pathological processes, including pain transmission, inflammation, and neurogenic inflammation.[1][2][3] It exerts its biological effects primarily through the activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] Upon binding of SP to NK1R, a cascade of intracellular signaling events is initiated, leading to diverse cellular responses. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by Substance P, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the signaling networks.
Core Signaling Pathways
Substance P, upon binding to its high-affinity NK1 receptor, activates several key downstream signaling pathways. The primary signaling cascades include the Gαq/11-mediated activation of phospholipase C, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and β-arrestin-mediated signaling. These pathways can act independently or in concert to regulate a wide range of cellular functions.
Gαq/11 - Phospholipase C (PLC) - IP3/DAG Pathway
Activation of the NK1R by Substance P leads to the coupling and activation of the heterotrimeric G protein Gαq/11.[4] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5]
-
DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[6]
This pathway is fundamental to many of the physiological actions of Substance P, including neuronal excitation and smooth muscle contraction.
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
Substance P is a potent activator of the MAPK/ERK signaling cascade, which is crucial for regulating cellular processes like proliferation, differentiation, and survival.[7][8] Activation of this pathway by SP can occur through both G protein-dependent and β-arrestin-dependent mechanisms. The phosphorylation of ERK1/2 is a key event in this pathway, leading to the activation of downstream transcription factors and subsequent gene expression.
β-Arrestin-Mediated Signaling
Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins.[9] β-arrestins play a dual role: they mediate receptor desensitization and internalization, and they can also act as signal transducers, initiating a second wave of signaling independent of G proteins.[10] For the NK1R, β-arrestin recruitment is crucial for the internalization of the receptor and for the activation of the ERK1/2 pathway, leading to specific cellular outcomes such as proliferation and anti-apoptotic effects.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters of Substance P downstream signaling, compiled from various studies.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | |||
| [3H]Substance P to rat NK1R | 0.33 ± 0.13 nM | Transfected CHO cells | [12] |
| Functional Potency (EC50) | |||
| SP-induced NK1R internalization | 14.28 nM | Primary spinal cord cultures | [13] |
| SP-induced intracellular Ca2+ increase | -log EC50 = 8.5 ± 0.3 M | NK1R-expressing 3T3 fibroblasts | [14] |
| SP-induced cAMP accumulation | -log EC50 = 7.8 ± 0.1 M | NK1R-expressing 3T3 fibroblasts | [14] |
| Signaling Kinetics | |||
| Peak p-ERK1/2 expression after SP | ~3 minutes | Lymphatic muscle cells | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate Substance P downstream signaling pathways.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is for the detection of phosphorylated ERK1/2 in cell lysates following Substance P stimulation.
Materials:
-
Cell culture reagents
-
Substance P
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation. Treat cells with the desired concentration of Substance P for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Intracellular Calcium Imaging
This protocol describes the measurement of changes in intracellular calcium concentration in response to Substance P stimulation using a fluorescent calcium indicator.
Materials:
-
Cells cultured on glass coverslips
-
Recording buffer (e.g., HBSS)
-
Fluorescent calcium indicator (e.g., Fura-2/AM or Fluo-4/AM)
-
Pluronic F-127
-
Substance P
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Loading: Wash cells with recording buffer. Load the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2/AM with 0.02% Pluronic F-127) in recording buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells with recording buffer to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
Image Acquisition: Mount the coverslip onto the microscope stage. Acquire baseline fluorescence images for a few minutes before stimulation.
-
Stimulation: Add Substance P to the recording chamber at the desired concentration.
-
Data Recording: Continuously record fluorescence images for several minutes after stimulation to capture the calcium transient.
-
Data Analysis: Analyze the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm). For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F0).
Co-Immunoprecipitation of NK1R and β-Arrestin
This protocol is for the detection of the interaction between the NK1R and β-arrestin following Substance P stimulation.
Materials:
-
Cells co-expressing tagged NK1R and β-arrestin
-
Substance P
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody against the NK1R tag for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Antibody against the β-arrestin tag for Western blotting
Procedure:
-
Cell Stimulation and Lysis: Treat cells with Substance P for the desired time to induce receptor-β-arrestin interaction. Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-NK1R antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C to form the antibody-antigen complex.
-
Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an antibody against the β-arrestin tag.
Conclusion
This technical guide has provided a detailed overview of the primary downstream signaling pathways of Substance P, including the Gαq/11-PLC, MAPK/ERK, and β-arrestin pathways. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a valuable resource for researchers and professionals in the field of neuropharmacology and drug development. A thorough understanding of these intricate signaling networks is essential for the development of novel therapeutics targeting the Substance P/NK1R system for a variety of clinical applications, including the management of pain, inflammation, and mood disorders.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 5. Substance P Activates Ca2+-Permeable Nonselective Cation Channels through a Phosphatidylcholine-Specific Phospholipase C Signaling Pathway in nNOS-Expressing GABAergic Neurons in Visual Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substance P provides neuroprotection in cerebellar granule cells through Akt and MAPK/Erk activation: evidence for the involvement of the delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desensitization of the Neurokinin-1 Receptor (NK1-R) in Neurons: Effects of Substance P on the Distribution of NK1-R, Gαq/11, G-Protein Receptor Kinase-2/3, and β-Arrestin-1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Divergent β-Arrestin-dependent Signaling Events Are Dependent upon Sequences within G-protein-coupled Receptor C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of [Pro9]-Substance P in Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurogenic inflammation is a complex physiological process orchestrated by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of immune cells. A key mediator in this cascade is Substance P (SP), an undecapeptide that exerts its pro-inflammatory effects primarily through the neurokinin-1 (NK-1) receptor. This technical guide provides an in-depth exploration of [Pro9]-Substance P, a potent and highly selective synthetic agonist of the NK-1 receptor. Due to its specificity, this compound serves as an invaluable tool for elucidating the precise role of NK-1 receptor activation in neurogenic inflammation. This document details the molecular interactions, signaling pathways, and physiological consequences of this compound-mediated NK-1 receptor activation. Furthermore, it provides comprehensive quantitative data from key experimental findings and detailed protocols for relevant in vitro and in vivo assays, offering a foundational resource for researchers in neuropharmacology and drug development.
Introduction to Neurogenic Inflammation and the Substance P/NK-1 Receptor Axis
Neurogenic inflammation is a neurally elicited inflammatory response characterized by the release of neuropeptides, such as Substance P (SP) and calcitonin gene-related peptide (CGRP), from peripheral sensory nerve terminals. This process is a critical component of various physiological and pathological conditions, including pain, asthma, and inflammatory bowel disease[1][2].
Substance P, a member of the tachykinin family of neuropeptides, is a primary mediator of neurogenic inflammation[1]. It is an 11-amino acid peptide that signals through G protein-coupled receptors, with the highest affinity for the neurokinin-1 (NK-1) receptor[2]. The binding of SP to the NK-1 receptor on various cell types, including endothelial and immune cells, initiates a cascade of events that underpin the cardinal signs of inflammation.
This compound: A Selective NK-1 Receptor Agonist
This compound is a synthetic analog of Substance P in which the glycine residue at position 9 has been substituted with a proline residue. This modification confers high potency and selectivity for the NK-1 receptor, with negligible affinity for NK-2 and NK-3 receptors. This specificity makes this compound an excellent pharmacological tool to investigate the distinct contributions of the NK-1 receptor to physiological and pathophysiological processes, including neurogenic inflammation.
Biochemical and Pharmacological Profile
This compound has been extensively characterized in various in vitro systems. Its high affinity and selective agonism at the NK-1 receptor are well-documented.
| Parameter | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Kd) | 1.48 nM | Rat brain membranes | Petitet F, et al. (1991) |
| Efficacy (EC50) | 0.93 nM | Inositol phosphate formation in mouse cortical glial cells | MedChemExpress Product Information |
Signaling Pathways Activated by this compound
Activation of the NK-1 receptor by this compound initiates intracellular signaling cascades that mediate the physiological responses associated with neurogenic inflammation. The primary signaling pathway involves the coupling of the NK-1 receptor to Gq/11 proteins.
Figure 1: NK-1 Receptor Gq/11 Signaling Pathway.
In Vivo Manifestations of this compound-Induced Neurogenic Inflammation
The administration of this compound in vivo elicits the hallmark features of neurogenic inflammation, primarily through its action on the vasculature.
Plasma Extravasation
| Agonist | Dose | Species | Tissue | % Increase in Plasma Extravasation (relative to control) | Reference |
| Substance P | 5 nmol | Guinea-pig | Conjunctiva | Data not quantified as % | Abello et al. (1994) |
| Septide | 0.5-5 nmol | Rat | Skin | Dose-dependent increase | Devor et al. (1989) |
Vasodilation
This compound, by activating NK-1 receptors on endothelial cells, stimulates the production of vasodilatory molecules, leading to an increase in local blood flow. The primary mediator of this effect is nitric oxide (NO), although other endothelium-derived hyperpolarizing factors may also be involved.
| Agonist | Dose | Species | Vascular Bed | Effect on Blood Flow/Vessel Diameter | Reference |
| Substance P | 0.8-3.2 ng/min | Human | Forearm | Dose-dependent increase | Taddei et al. (1995) |
| Substance P | 1.5 pmol/min | Human | Hand Vein | 81% of baseline venodilation | van der Schoot et al. (2001) |
Experimental Protocols
The following section provides detailed methodologies for key experiments used to investigate the role of this compound in neurogenic inflammation.
In Vivo Plasma Extravasation Assay (Evans Blue Method)
This protocol describes the quantification of plasma extravasation in rodent models.
Figure 2: Workflow for Plasma Extravasation Assay.
Materials:
-
This compound
-
Evans Blue dye (Sigma-Aldrich)
-
Anesthetic (e.g., isoflurane)
-
Saline
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) and cannulate the jugular vein for intravenous injections.
-
Inject Evans Blue dye (50 mg/kg in saline) intravenously.
-
After 5 minutes, inject this compound intradermally at various doses into the dorsal skin. A vehicle control (saline) should also be injected.
-
Allow 30 minutes for plasma extravasation to occur.
-
Euthanize the animal and perfuse the circulatory system with saline to remove intravascular Evans Blue.
-
Excise the skin at the injection sites.
-
Incubate the skin samples in formamide overnight at 60°C to extract the extravasated Evans Blue.
-
Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated dye using a standard curve of Evans Blue in formamide.
In Vitro NK-1 Receptor Internalization Assay
This protocol describes a method to visualize and quantify the internalization of the NK-1 receptor upon agonist stimulation using fluorescence microscopy.
Figure 3: Workflow for Receptor Internalization Assay.
Materials:
-
Cell line expressing a fluorescently tagged NK-1 receptor (e.g., NK-1R-GFP)
-
This compound
-
Cell culture medium
-
Paraformaldehyde (4%)
-
DAPI stain
-
Confocal microscope
Procedure:
-
Culture cells expressing the fluorescently tagged NK-1 receptor on glass coverslips.
-
Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Fix the cells with 4% paraformaldehyde.
-
(Optional) Stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of the NK-1 receptor using a confocal microscope.
-
Quantify receptor internalization by counting the number of intracellular fluorescent vesicles per cell or by measuring the decrease in cell surface fluorescence.
In Vitro Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium mobilization following NK-1 receptor activation.
Materials:
-
Cells expressing the NK-1 receptor
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Fluorescence microscope with a ratiometric imaging system
Procedure:
-
Culture cells on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a solution containing this compound at various concentrations.
-
Record the changes in intracellular calcium concentration by measuring the ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
Analyze the data to determine the dose-response relationship for this compound-induced calcium mobilization.
Conclusion
This compound is a powerful and selective tool for investigating the role of the NK-1 receptor in neurogenic inflammation. Its specific agonistic activity allows for the precise dissection of the signaling pathways and physiological responses mediated by this receptor. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the intricate mechanisms of neurogenic inflammation and to identify novel therapeutic targets for a range of inflammatory disorders. Future research utilizing this compound will undoubtedly continue to enhance our understanding of the complex interplay between the nervous and immune systems in health and disease.
References
The Role of [Pro9]-Substance P and Neurokinin-1 Receptor Antagonism in Nociception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of Substance P and its analogues, specifically focusing on the implications of neurokinin-1 (NK1) receptor antagonism in nociception. While the user specified "[Pro9]-Substance P," literature primarily refers to this as a selective NK1 receptor ligand used in binding studies rather than extensively in behavioral nociception assays. Therefore, this guide will address the foundational role of Substance P in pain pathways and detail the effects of selective non-peptide NK1 receptor antagonists, which functionally mimic the expected action of a "this compound" antagonist, in preclinical nociception models.
Introduction to Substance P and Nociception
Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family, first identified for its potent effects on gut contraction and vasodilation.[1] In the context of pain, SP is a key neurotransmitter and neuromodulator involved in the transmission of nociceptive signals from the periphery to the central nervous system.[2][3] It is released from the central terminals of primary afferent C-fibers in the dorsal horn of the spinal cord in response to noxious stimuli.[1] Upon release, Substance P binds preferentially to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor, initiating a cascade of intracellular events that lead to neuronal excitation and the propagation of pain signals.[4][5]
The activation of NK1 receptors by Substance P has several downstream effects that contribute to the sensitization of the nervous system to painful stimuli, a phenomenon known as central sensitization. This includes the enhancement of glutamate signaling through NMDA receptors, leading to increased neuronal excitability and a lowered threshold for pain perception.[4] Consequently, the Substance P/NK1 receptor system represents a critical target for the development of novel analgesic therapies.
This compound as a Selective NK1 Receptor Ligand
This compound is recognized in pharmacological studies as a potent and selective ligand for the NK1 tachykinin receptor.[6] Its high affinity for the NK1 receptor makes it a valuable tool for in vitro and in vivo binding assays to characterize the distribution and properties of these receptors.
Quantitative Data on this compound Binding Affinity
| Parameter | Value | Tissue Source | Reference |
| KD | 1.48 nM | Rat brain membranes | [6] |
| Bmax | 29.7 fmol/mg of protein | Rat brain membranes | [6] |
KD (Dissociation Constant) represents the concentration of the ligand at which 50% of the receptors are occupied, indicating binding affinity. A lower KD signifies higher affinity. Bmax (Maximum Binding Capacity) indicates the total concentration of receptors in the tissue.
While this compound is an excellent tool for receptor characterization, comprehensive quantitative data on its direct antinociceptive effects in behavioral models are not widely published. Therefore, to illustrate the therapeutic potential of targeting the NK1 receptor in nociception, this guide will present data from studies on non-peptide NK1 receptor antagonists.
Quantitative Efficacy of Non-Peptide NK1 Receptor Antagonists in Nociception Models
Several non-peptide NK1 receptor antagonists have been developed and evaluated in preclinical models of pain. These compounds block the action of Substance P at the NK1 receptor, thereby inhibiting the transmission of nociceptive signals. The following tables summarize the quantitative data on the antinociceptive effects of representative NK1 receptor antagonists.
Table 1: Antinociceptive Effects of RP 67580
| Animal Model | Nociceptive Assay | Route of Administration | ED50 | Reference |
| Mouse | Phenylbenzoquinone-induced writhing | s.c. | 0.07 mg/kg | [7] |
| Mouse | Formalin test (late phase) | s.c. | 3.7 mg/kg | [7] |
| Rat | Inhibition of plasma extravasation (urinary bladder) | i.v. | 0.04 mg/kg | [7] |
| Rat | Inhibition of neurogenic plasma extravasation (hind paw) | i.v. | 0.15 mg/kg | [7] |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the subjects.
Table 2: Antinociceptive Effects of L-733,060
| Animal Model | Nociceptive Assay | Route of Administration | ID50 | Reference |
| Rat | Neurogenic plasma extravasation in dura | i.v. | 212 +/- 19 µg/kg | [8] |
ID50 (Median Inhibitory Dose) is the dose of a drug that inhibits a biological response by 50%.
Table 3: Antinociceptive Effects of GR205171
| Animal Model | Nociceptive Assay | Route of Administration | Effect | Reference |
| Rat | Inhibition of plasma protein extravasation in dura mater | i.v. | Dose-dependent inhibition at 0.1 and 1 mg/kg | [9] |
| Guinea-pig | Inhibition of c-fos expression in trigeminal nucleus caudalis | i.v. | Up to ~60% inhibition at 1, 10, and 100 µg/kg | [9] |
Experimental Protocols for Key Nociception Assays
The following are detailed methodologies for key experiments cited in the context of Substance P and nociception research.
Formalin Test
The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior. The early phase (0-5 minutes post-injection) is attributed to the direct chemical stimulation of nociceptors, while the late phase (15-40 minutes post-injection) is associated with an inflammatory response and central sensitization.
Protocol:
-
Animal Model: Male Swiss mice (20-25 g).
-
Acclimatization: Animals are placed in individual observation chambers for at least 30 minutes before the experiment to allow for acclimatization to the testing environment.
-
Drug Administration: The test compound (e.g., NK1 receptor antagonist) or vehicle is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a predetermined time before formalin injection.
-
Formalin Injection: A 20 µL volume of 1% formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Observation: Immediately after the injection, the animal is returned to the observation chamber. The cumulative time spent licking and biting the injected paw is recorded in two phases: 0-5 minutes (early phase) and 15-40 minutes (late phase).
-
Data Analysis: The total licking/biting time in each phase is calculated and compared between the drug-treated and vehicle-treated groups. A significant reduction in licking/biting time indicates an antinociceptive effect.
Phenylbenzoquinone (PBQ)-Induced Writhing Test
The writhing test is a chemical model of visceral pain used to screen for analgesic compounds.
Protocol:
-
Animal Model: Male mice (18-22 g).
-
Acclimatization: Mice are individually housed in observation boxes for a period of acclimatization.
-
Drug Administration: The test compound or vehicle is administered (e.g., subcutaneously) 30 minutes prior to the PBQ injection.
-
PBQ Injection: A 0.02% solution of phenylbenzoquinone in 5% ethanol/distilled water is injected intraperitoneally at a volume of 0.1 mL/10 g of body weight.
-
Observation: Following the PBQ injection, the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 5 to 15 minutes.
-
Data Analysis: The total number of writhes is compared between the treated and control groups. A reduction in the number of writhes is indicative of an analgesic effect.
Hot Plate Test
The hot plate test is a thermal nociception assay that measures the latency of a paw lick or jump response to a heated surface, primarily assessing centrally mediated analgesia.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Animal Model: Mice or rats.
-
Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment.
-
Baseline Latency: Each animal is placed on the hot plate, and the time until it licks a hind paw or jumps is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: At various time points after drug administration, the animals are re-tested on the hot plate, and the response latency is recorded.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Visualizations of Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling Pathway
References
- 1. Measuring pain and nociception: Through the glasses of a computational scientist. Transdisciplinary overview of methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Substance P Signaling in Enhanced Nociceptive Sensitization and Local Cytokine Production after Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P as a potential biomarker of pain assessment in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further demonstration that this compound is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The activity of GR205171, a potent non-peptide tachykinin NK1 receptor antagonist, in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of [Pro9]-Substance P in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide of the tachykinin family, is a key neurotransmitter and neuromodulator in the central nervous system (CNS), primarily interacting with the neurokinin-1 (NK-1) receptor.[1][2] Its functions are diverse, ranging from the transmission of pain signals to involvement in neuroinflammatory processes and the modulation of emotional states.[1][3] [Pro9]-Substance P, a synthetic analog of Substance P, has emerged as a powerful research tool due to its high potency and selectivity for the NK-1 receptor.[4] This guide provides an in-depth technical overview of the function of this compound in the CNS, focusing on its receptor binding, signaling pathways, and the experimental methodologies used for its investigation.
Quantitative Data Presentation
The following tables summarize the binding affinity and functional potency of this compound in comparison to Substance P at the NK-1 receptor, providing a clear basis for their comparative pharmacology.
Table 1: Binding Affinity for the NK-1 Receptor
| Ligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]this compound | Rat brain membranes | 1.48 | 29.7 | [4] |
| [3H]Substance P | Rat brain tissue | 1.1 | 14.7 (fmol/mg tissue wet weight) | [5] |
Table 2: Functional Potency at the NK-1 Receptor
| Ligand | Assay | EC50 (nM) | Reference |
| This compound | Phosphoinositide Turnover | Not explicitly stated, but potent agonist activity confirmed | [4] |
| Substance P | IP3 Accumulation | ~1.8 x 10-8 M (18 nM) | [6] |
Signaling Pathways of this compound via the NK-1 Receptor
Activation of the NK-1 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling of Gq and Gs proteins.[7]
Gq-Mediated Pathway
The predominant signaling pathway involves the activation of Gq, which in turn stimulates Phospholipase C (PLC).[8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[8] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[9][10]
Downstream Effectors of Gq Signaling
Activated PKC can phosphorylate a variety of downstream targets, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK.[9][10] This pathway can ultimately lead to the activation of transcription factors such as NF-κB, which plays a crucial role in the expression of pro-inflammatory genes.[8]
Gs-Mediated Pathway
In addition to the Gq pathway, the NK-1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[7]
Caption: NK-1 Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines for key experiments used to characterize the function of this compound in the CNS.
Radioligand Binding Assay with [3H]this compound
This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the NK-1 receptor in CNS tissue.
-
Membrane Preparation:
-
Homogenize rat brain tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[11]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[11]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[11]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[11]
-
Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[11]
-
-
Binding Assay:
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.[11]
-
To each well, add a specific amount of membrane protein (e.g., 50-120 µg).[11]
-
For saturation binding, add increasing concentrations of [3H]this compound.
-
For competition binding, add a fixed concentration of [3H]this compound and increasing concentrations of unlabeled this compound or other competing ligands.
-
Define non-specific binding by adding a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]
-
-
Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[11]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[11]
-
Dry the filters and measure the radioactivity using a scintillation counter.[11]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze saturation binding data using Scatchard analysis to determine Kd and Bmax.
-
Analyze competition binding data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[12]
-
Caption: Radioligand Binding Assay Workflow.
Phosphoinositide Turnover Assay
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to quantify the functional activity of this compound.
-
Cell Culture and Labeling:
-
Culture cells expressing the NK-1 receptor (e.g., HEK293 or CHO cells) to near confluency.
-
Label the cells with [3H]-myo-inositol in inositol-free medium for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.
-
-
Stimulation:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding a cold stop solution (e.g., perchloric acid or trichloroacetic acid).
-
Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.
-
-
Quantification and Analysis:
-
Quantify the amount of [3H]-inositol phosphates using a scintillation counter.
-
Plot the concentration-response curve and determine the EC50 value for this compound-induced inositol phosphate accumulation.
-
In Vivo Microinjection and Behavioral Analysis
This protocol describes the administration of this compound directly into the CNS of rodents to study its effects on behavior.
-
Stereotaxic Surgery:
-
Anesthetize the animal (e.g., mouse or rat) and place it in a stereotaxic frame.[13]
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., for intracerebroventricular injection: AP -0.5 mm, ML 0.8 mm, DV -2.5 mm from bregma for the lateral ventricle in mice).[13]
-
Drill a small hole in the skull at the determined coordinates.
-
-
Microinjection:
-
Lower a microinjection cannula to the target depth.
-
Infuse a small volume of this compound solution at a slow, controlled rate.
-
Leave the cannula in place for a few minutes after injection to allow for diffusion and prevent backflow.[13]
-
Slowly retract the cannula and suture the incision.
-
-
Behavioral Testing:
-
Allow the animal to recover from surgery before behavioral testing.
-
Conduct behavioral tests relevant to the hypothesized function of this compound in the targeted brain region (e.g., open field test for anxiety, hot plate test for nociception, resident-intruder test for aggression).
-
-
Data Collection and Analysis:
-
Videotape the behavioral sessions for later analysis.
-
Use automated tracking software or manual scoring to quantify relevant behaviors (e.g., time spent in the center of the open field, latency to paw lick in the hot plate test, number of attacks in the resident-intruder test).
-
Compare the behavior of animals that received this compound with that of control animals that received a vehicle injection.
-
Conclusion
This compound is an invaluable tool for elucidating the complex roles of the Substance P/NK-1 receptor system in the CNS. Its high selectivity and potency allow for precise investigation of NK-1 receptor-mediated functions. The combination of in vitro techniques, such as radioligand binding and functional assays, with in vivo behavioral studies provides a comprehensive understanding of how this signaling pathway contributes to various physiological and pathological processes in the brain. The detailed methodologies and data presented in this guide are intended to support researchers in designing and executing robust experiments to further unravel the intricate functions of this compound in the central nervous system.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further demonstration that this compound is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P receptors: localization by light microscopic autoradiography in rat brain using [3H]SP as the radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracerebroventricular injection [bio-protocol.org]
An In-depth Technical Guide to Substance P Expression in the Dorsal Root ganglion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), a neuropeptide of the tachykinin family, is a key molecule in the transmission of pain signals and the process of neurogenic inflammation.[1][2] Encoded by the TAC1 gene, SP is prominently expressed in a subpopulation of primary sensory neurons within the dorsal root ganglion (DRG).[1][3] These neurons, typically small-diameter C-fibers, are responsible for transmitting nociceptive information from the periphery to the central nervous system.[1] Under pathological conditions such as nerve injury and inflammation, the expression pattern of Substance P in the DRG is significantly altered, contributing to chronic pain states like hyperalgesia and allodynia. This guide provides a comprehensive overview of Substance P expression in the DRG, detailing its signaling pathways, the methodologies for its quantification, and a summary of quantitative data from preclinical models.
Data Presentation: Quantitative Analysis of Substance P Expression
The following tables summarize the changes in Substance P expression in the DRG under different experimental conditions, primarily nerve injury and inflammation models. The data is compiled from immunohistochemical and radioimmunoassay studies.
Table 1: Substance P Immunoreactivity in Dorsal Root Ganglion Neurons Following Sciatic Nerve Injury in Rats
| Time Post-Injury | Change in Absorbance of SP-Positive Neurons | Percentage of SP-Positive Small Neurons (≤ 800 μm²) | Percentage of SP-Positive Large Neurons (> 800 μm²) | Reference |
| 1 day | - | Increased | - | [3] |
| 2 days | - | - | Increased | [3] |
| 3 days | - | Increased | - | [3] |
| 4 days | - | - | Increased | [3] |
| 7 days | Peak increase | Decreased | Increased | [3][4] |
| 14 days | Declined from peak | Decreased | Increased | [3][4] |
| 28 days | Returned to normal levels | - | - | [4] |
Table 2: Substance P Levels in Dorsal Root Ganglia in Rodent Models of Inflammation
| Inflammatory Model | Time Point | Change in Substance P Levels | Reference |
| Adjuvant-induced monoarthritis (rat) | - | +69% increase in ipsilateral C6/7 DRG | [5] |
| Carrageenan-induced hind paw edema (rat) | Early stages | Significant increase preceding inflammation | [6] |
| Complete Freund's Adjuvant (rat) | 7 days | Facilitated capsaicin-evoked SP release in dorsal horn | [7] |
Signaling Pathways and Regulation
Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[8] The binding of Substance P to NK1R on post-synaptic neurons in the spinal cord dorsal horn initiates a cascade of intracellular events that modulate neuronal excitability and pain transmission.
Substance P / NK1R Signaling Pathway
The activation of NK1R by Substance P can trigger multiple downstream signaling cascades, including the activation of Gq and Gs proteins.[2][9] This leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPK) such as ERK.[3][10] These pathways are crucial for neuroinflammation and neuronal excitation.[10]
Transcriptional Regulation of the TAC1 Gene
The expression of the TAC1 gene, which encodes Substance P, is a highly regulated process. Various stimuli, including noxious signals and inflammation, can upregulate TAC1 expression in DRG neurons.[1] This regulation involves the interplay of promoter and enhancer elements, as well as the activation of specific signaling pathways. For instance, the MAP kinase pathway has been shown to be involved in the induction of TAC1 gene expression.[1]
Experimental Protocols
Accurate quantification of Substance P expression is critical for understanding its role in health and disease. The following sections provide detailed methodologies for key experimental techniques.
Immunohistochemistry (IHC) for Substance P in DRG
Immunohistochemistry allows for the visualization and localization of Substance P within DRG neurons.
Protocol:
-
Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with 0.9% saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Dissect the DRGs and post-fix in 4% paraformaldehyde for 2-4 hours at 4°C.
-
Cryoprotect the tissue by immersing in 30% sucrose in PBS at 4°C overnight.
-
Embed the DRGs in optimal cutting temperature (OCT) compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat and mount on charged glass slides.
-
-
Immunostaining:
-
Wash sections with PBS three times for 5 minutes each.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 10% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against Substance P (diluted in blocking solution) overnight at 4°C.
-
Wash sections with PBS three times for 5 minutes each.
-
Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Wash sections with PBS three times for 5 minutes each.
-
Counterstain nuclei with DAPI if desired.
-
Mount coverslips with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize sections using a fluorescence or confocal microscope.
-
Quantify the number and intensity of Substance P-positive neurons using image analysis software.
-
Quantitative Real-Time PCR (qPCR) for TAC1 mRNA
qPCR is a sensitive method to quantify the expression levels of the TAC1 gene.
Protocol:
-
RNA Extraction:
-
Dissect fresh DRGs and immediately homogenize in a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for TAC1, and a SYBR Green or TaqMan master mix.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both TAC1 and the housekeeping gene.
-
Calculate the relative expression of TAC1 mRNA using the ΔΔCt method.
-
Radioimmunoassay (RIA) for Substance P
RIA is a highly sensitive technique for quantifying the absolute amount of Substance P in tissue extracts.
Protocol:
-
Tissue Extraction:
-
Homogenize dissected DRGs in an extraction buffer (e.g., 2 N acetic acid).
-
Centrifuge the homogenate and collect the supernatant.
-
Lyophilize the supernatant and reconstitute in RIA buffer.
-
-
RIA Procedure:
-
Prepare a standard curve using known concentrations of synthetic Substance P.
-
In assay tubes, add the sample or standard, a specific primary antibody against Substance P, and a radiolabeled Substance P tracer (e.g., ¹²⁵I-SP).
-
Incubate the mixture overnight at 4°C.
-
Add a secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol to precipitate the antibody-bound fraction.
-
Centrifuge the tubes and decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
Plot the standard curve (radioactivity vs. concentration).
-
Determine the concentration of Substance P in the samples by interpolating their radioactivity values on the standard curve.
-
Experimental Workflow
The quantification of Substance P in the DRG typically follows a structured workflow, from animal model selection to data analysis.
Conclusion
Substance P expression in the dorsal root ganglion is a dynamic process that is intricately linked to the perception of pain and the development of neurogenic inflammation. Understanding the molecular mechanisms that govern its expression and signaling is paramount for the development of novel analgesic therapies. This guide has provided a detailed overview of the current knowledge on Substance P in the DRG, including quantitative data, signaling pathways, and experimental methodologies. By leveraging this information, researchers and drug development professionals can better design experiments and strategies to target this important neuropeptide system for the treatment of chronic pain and related disorders.
References
- 1. Evidence for regulatory diversity and auto-regulation at the TAC1 locus in sensory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Activation of the neurokinin-1 receptor by substance P triggers the release of substance P from cultured adult rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Electrically Evoked Release of Substance P from Dorsal Root Ganglion Neurons: Methods and Dihydropyridine Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increase in substance P and CGRP, but not somatostatin content of innervating dorsal root ganglia in adjuvant monoarthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of carrageenan-induced hind paw edema by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capsaicin-evoked substance P release in rat dorsal horn increases after peripheral inflammation: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective G protein signaling driven by substance P-neurokinin receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
[Pro9]-Substance P: A Technical Guide to its Physiological Effects and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Pro9]-Substance P ([Pro9]-SP) is a potent and highly selective synthetic analog of the neuropeptide Substance P (SP). It serves as a valuable pharmacological tool for investigating the physiological roles of the tachykinin NK-1 receptor, the primary endogenous receptor for Substance P. This technical guide provides a comprehensive overview of the physiological effects of this compound administration, detailing its binding affinity, mechanism of action, and in vitro and in vivo effects. The document includes structured tables of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Substance P, an undecapeptide of the tachykinin family, is a key neurotransmitter and neuromodulator involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its actions are primarily mediated through the G protein-coupled neurokinin-1 (NK-1) receptor. The development of selective agonists for tachykinin receptors has been crucial in dissecting the specific contributions of each receptor subtype to physiological functions. This compound, with its high affinity and selectivity for the NK-1 receptor, has emerged as a critical tool in this endeavor. This guide synthesizes the current understanding of the physiological consequences of this compound administration.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound interaction with the NK-1 receptor.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor/Tissue | KD (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]this compound | Rat brain membranes | 1.48 | 29.7 |
Table 2: Functional Potency of this compound
| Assay | Cell Line/Tissue | Parameter | EC50 (nM) | Reference |
| Inositol Phosphate Formation | Newborn mouse cortical glial cells | Stimulation | 0.93 ± 0.07 | |
| Calcium Mobilization | Human astrocytoma cell line U 373 MG | Stimulation | 1.0 | |
| Ionic Current Activation | Human astrocytoma cell line U 373 MG | Stimulation | 5.0 |
Experimental Protocols
Radioligand Binding Assay for NK-1 Receptor
This protocol describes a method to determine the binding affinity of this compound to the NK-1 receptor in rat brain membranes.
Materials:
-
Rat brain tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Bacitracin
-
Leupeptin
-
Chymostatin
-
[3H]this compound (specific activity ~75 Ci/mmol)
-
Non-labeled this compound
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 50,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 0.1% BSA, 40 µg/mL bacitracin, 4 µg/mL leupeptin, 2 µg/mL chymostatin).
-
Binding Assay: In a final volume of 250 µL, incubate 100 µg of membrane protein with 0.1-5 nM [3H]this compound. For non-specific binding determination, add 1 µM of non-labeled this compound.
-
Incubation: Incubate the mixture at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with 4 mL of ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis to determine KD and Bmax values.
Calcium Mobilization Assay
This protocol outlines a method to measure intracellular calcium changes in response to this compound stimulation in a human astrocytoma cell line.
Materials:
-
Human astrocytoma cell line (e.g., U 373 MG)
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Fluorescence microplate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Culture: Culture U 373 MG cells to 80-90% confluency in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Wash the cells with HBSS. Load the cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Stimulation: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence for 10-20 seconds. Add varying concentrations of this compound and continue recording the fluorescence signal for 2-3 minutes.
-
Measurement: Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. The ratio of the fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.
-
Data Analysis: Calculate the change in fluorescence ratio over time. Plot the peak response against the logarithm of the this compound concentration to determine the EC50.
Inositol Phosphate Accumulation Assay
This protocol describes a method to quantify the production of inositol phosphates following NK-1 receptor activation by this compound in newborn mouse cortical glial cells.
Materials:
-
Primary cultures of newborn mouse cortical glial cells
-
Inositol-free DMEM
-
[3H]myo-inositol
-
Lithium chloride (LiCl)
-
This compound
-
Perchloric acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Labeling: Incubate the glial cells in inositol-free DMEM containing 1 µCi/mL [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in HBSS containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Stimulation: Add varying concentrations of this compound and incubate for 30 minutes at 37°C.
-
Extraction: Terminate the reaction by adding ice-cold 0.5 M perchloric acid. Scrape the cells and centrifuge to pellet the precipitate.
-
Separation: Apply the supernatant to a Dowex AG1-X8 column. Wash the column with water to remove free inositol. Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the data to the total radioactivity incorporated into the cells. Plot the amount of inositol phosphates produced against the logarithm of the this compound concentration to determine the EC50.
Signaling Pathways and Experimental Workflows
NK-1 Receptor Signaling Cascade
Activation of the NK-1 receptor by this compound initiates a cascade of intracellular events. The receptor is coupled to Gq/11 and Gs proteins. The Gq/11 pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gs pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). These initial signals can then activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.
Caption: NK-1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Studies
In vivo studies often involve the direct administration of this compound into specific brain regions to observe behavioral or physiological changes. A common technique is stereotaxic surgery for targeted microinjections. For example, bilateral intranigral infusions have been used to study its effects on oral movements in rats.
Caption: In Vivo Experimental Workflow.
Physiological Effects
In Vitro Effects
-
Selective NK-1 Receptor Activation: this compound is a potent and selective agonist of the NK-1 receptor, with negligible activity at NK-2 and NK-3 receptors.
-
Second Messenger Production: It stimulates the formation of inositol phosphates and mobilizes intracellular calcium in various cell types, including glial cells and astrocytoma cells.
-
Ion Channel Modulation: Administration of this compound can activate ionic currents in neuronal cells.
In Vivo Effects
-
Central Nervous System: Intranigral infusion of this compound has been shown to stimulate vacuous chewing movements in rats, suggesting a role for NK-1 receptors in the substantia nigra in modulating oral motor behavior. This effect is enhanced in animals chronically treated with neuroleptics.
-
Pain and Inflammation: As a potent NK-1 agonist, this compound is expected to mimic the pro-nociceptive and pro-inflammatory effects of Substance P, although specific in vivo studies focusing on these aspects with this analog are less common in the literature.
Conclusion
This compound is an indispensable tool for the selective investigation of the NK-1 tachykinin receptor. Its high affinity and selectivity allow for the precise elucidation of the physiological roles of this receptor in a variety of systems. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of tachykinin pharmacology and related therapeutic areas. Further research utilizing this compound will continue to unravel the complex biology of the Substance P/NK-1 receptor system.
An In-depth Technical Guide: The Role of Substance P in Modulating Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuropeptide Substance P (SP) and its significant role in regulating the permeability of the blood-brain barrier (BBB). The interaction between Substance P and its primary receptor, the neurokinin-1 receptor (NK1R), is a critical factor in the pathophysiology of numerous central nervous system (CNS) disorders, including traumatic brain injury (TBI), stroke, and neuroinflammatory diseases.[1][2][3] This document details the underlying molecular mechanisms, summarizes key quantitative data, outlines experimental protocols, and explores the therapeutic potential of targeting this pathway.
Introduction: Substance P and the Blood-Brain Barrier
Substance P is an eleven-amino-acid neuropeptide of the tachykinin family that functions as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1][4] It is involved in a wide range of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[3][4][5] The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[6]
The integrity of the BBB is crucial for maintaining CNS homeostasis. Disruption of this barrier is a hallmark of many neurological diseases, leading to vasogenic edema, infiltration of peripheral immune cells, and subsequent neuroinflammation and neuronal damage.[1][7] Substance P has emerged as a key mediator of neurogenic inflammation, a process initiated by neural activity that results in vasodilation, plasma protein extravasation, and increased vascular permeability.[3] Upon release, often following CNS injury or during inflammatory states, SP binds to the NK1R on brain microvascular endothelial cells (BMECs), astrocytes, and microglia, triggering a cascade of events that compromises BBB integrity.[3][5]
Molecular Mechanisms: The Substance P-NK1R Signaling Pathway
The binding of Substance P to its high-affinity G-protein coupled receptor, NK1R, on endothelial cells initiates several downstream signaling cascades that culminate in increased BBB permeability.[8] While the complete mechanism is complex and can be cell-type dependent, a central pathway involves the activation of the RhoA/ROCK signaling cascade.
Recent studies have shown that SP exposure increases the levels of active RhoA and its downstream effector, Rho-associated protein kinase (ROCK2).[9] This activation leads to the phosphorylation of the myosin light chain (MLC2), which promotes the formation of actin stress fibers within the endothelial cells.[9] The contraction of these stress fibers generates mechanical tension that can lead to endothelial cell retraction and the formation of intercellular gaps, thereby increasing paracellular permeability.[10] Interestingly, this effect can occur without significant changes in the expression or localization of major tight junction proteins like zonula occludens-1 (ZO-1), occludin, and claudin-5.[7][9] However, other studies have reported that SP can induce changes in the localization and distribution of ZO-1 and claudin-5.[11]
Additionally, SP can induce the secretion of other inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α) and angiopoietin-2 (Ang-2), from endothelial cells, which can further contribute to BBB breakdown.[11]
References
- 1. The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Substance P in Ischaemic Brain Injury [mdpi.com]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Neurolysin substrates bradykinin, neurotensin and substance P enhance brain microvascular permeability in a human in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P reversibly compromises the integrity and function of blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The proinflammatory peptide substance P promotes blood-brain barrier breaching by breast cancer cells through changes in microvascular endothelial cell tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [Pro9]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Pro9]-Substance P is a synthetic analog of Substance P, an undecapeptide neurotransmitter and neuromodulator belonging to the tachykinin family. This compound is a potent and selective agonist for the Neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR). Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of the NK-1 receptor, which is implicated in pain transmission, inflammation, and mood disorders. These application notes provide detailed guidelines for the dissolution, storage, and experimental use of this compound.
Physicochemical Properties and Solubility
This compound is typically supplied as a lyophilized powder. It is important to handle the compound in a clean, dry environment to prevent degradation.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble[1] | Can be dissolved in sterile, distilled water. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Use fresh, anhydrous DMSO to avoid hygroscopic effects that can reduce solubility.[2][3] |
| Acidic Solutions | Soluble[1] | Soluble in acidic buffers. |
| Acetonitrile | Recommended for higher concentrations | Useful if higher stock concentrations are required.[4] |
Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are critical for maintaining the biological activity of this compound.
Protocol for Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the desired solvent (e.g., sterile water or DMSO) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM).
-
Gently vortex or pipette to mix until the powder is completely dissolved. Avoid vigorous shaking.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to 1 year or longer | Store in a desiccated, light-protected environment.[5] |
| Stock Solution in Water | -20°C | Up to 1 month[6] | Prepare fresh if possible. |
| Stock Solution in Water | -80°C | Up to 6 months[2] | Preferred for longer-term storage. |
| Stock Solution in DMSO | -20°C | Up to 1 month[2][7] | Ensure the use of anhydrous DMSO. |
| Stock Solution in DMSO | -80°C | Up to 6 months[2][7] | Preferred for longer-term storage. |
Signaling Pathway
This compound selectively binds to and activates the NK-1 receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G protein. This initiates a well-characterized signaling cascade.
Caption: this compound signaling through the NK-1 receptor and Gq pathway.
Experimental Protocols
The following is a detailed protocol for a common application of this compound: a cell-based calcium mobilization assay to measure NK-1 receptor activation. This assay is a direct functional readout of the Gq signaling pathway.
Calcium Mobilization Assay Using Fluo-4 AM
Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation in cells expressing the NK-1 receptor.
Materials:
-
Cells expressing the NK-1 receptor (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well microplates
-
This compound
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 (Assay Buffer)
-
Dimethyl sulfoxide (DMSO)
-
Automated fluorometric plate reader with injection capabilities (e.g., FLIPR, FlexStation)
Caption: General workflow for a calcium mobilization assay.
Protocol:
-
Cell Seeding:
-
Culture cells expressing the NK-1 receptor to 80-90% confluency.
-
Harvest the cells and resuspend them in the appropriate cell culture medium.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For one 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer. If using, add probenecid to a final concentration of 2.5 mM.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, allow the plate to equilibrate to room temperature for 15-30 minutes, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in water or DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations for generating a dose-response curve. Prepare these solutions at a concentration that is 4-fold the final desired concentration in the assay wells.
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the automated fluorometric plate reader.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound dilutions into the wells and continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low or no signal | Poor dye loading | Optimize dye loading time and concentration. Ensure Pluronic F-127 is used to aid dye solubilization. |
| Low receptor expression | Verify NK-1 receptor expression in the cell line using a suitable method (e.g., qPCR, Western blot, or flow cytometry). | |
| Inactive compound | Prepare fresh stock solutions of this compound. Ensure proper storage conditions have been maintained. | |
| High background fluorescence | Autofluorescence from compounds or media | Run control wells with compounds but without cells. Use phenol red-free media for the assay. |
| Cell death | Check cell viability. Reduce dye concentration or incubation time if cytotoxicity is observed. | |
| Inconsistent results | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Temperature fluctuations | Maintain consistent temperatures throughout the assay. | |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing. |
References
Application Notes and Protocols for Substance P in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, first identified for its role in pain transmission and smooth muscle contraction.[1][2][3] It exerts its biological effects primarily through the high-affinity G-protein coupled receptor, Neurokinin-1 Receptor (NK1R).[3][4][5] Beyond its neurological functions, Substance P is a potent modulator of the immune system, inflammation, cell proliferation, migration, and angiogenesis, making it a critical target of investigation in various physiological and pathological processes.[1][2][4][6]
These application notes provide an overview of the use of Substance P in in vitro cell culture experiments, including recommended working concentrations for various cell types and detailed protocols for common assays.
Data Presentation: Substance P Concentrations and Cellular Effects
The optimal concentration of Substance P can vary significantly depending on the cell type, the duration of the experiment, and the specific biological endpoint being measured. The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Recommended Substance P Concentrations for Different Cell Types and Effects
| Cell Type | Concentration Range | Observed Effect | Reference |
| Rat Mesenteric Lymphatic Muscle Cells | 1.0 µM | Maximum contractile activity; increased phosphorylation of MLC20 | [7] |
| Human Natural Killer (NK) Cells (YTS cell line) | 1 µM (10-6 M) | ~20% inhibition of cytotoxicity | [8][9] |
| Human Natural Killer (NK) Cells (ex vivo) | 10 µM (10-5 M) | ~20% inhibition of cytotoxicity and reduced degranulation | [8][9] |
| Epithelial Cells (Cornea and Lens) | 1 pM - 10 µM | Stimulation of DNA synthesis and cell growth | [10] |
| Murine Pancreatic Acinar Cells | 1 µM (10-6 M) | Upregulation of preprotachykinin-A (PPTA) and NK1R mRNA expression | [11] |
| Human Monocytes | 100 nM (10-7 M) | Enhancement of CCL5-induced chemotaxis | [12] |
| Murine Bone Marrow-Derived Mesenchymal Stem-like Cells (ST2) | Not specified | Induction of migration | [13] |
| Murine Bone Marrow-Derived Mesenchymal Stem-like Cells (OP9) | Not specified | Increased proliferation and Cyclin D1 expression | [13] |
| Cortical, Hippocampal, and Striatal Neurons | 100 µM | Induction of cell death after 48 hours | [14] |
Table 2: Time-Dependent Effects of Substance P
| Cell Type | Treatment Duration | Concentration | Observed Effect | Reference |
| Epithelial Cells | 40 hours | ~10 µM | Apparent stimulation of DNA synthesis | [10] |
| Epithelial Cells | 5 days | 1 pM | Stimulation of DNA synthesis | [10] |
| Human NK Cells (YTS cell line) | 30 minutes or 72 hours | 1 µM | Reduction of cytotoxicity | [8] |
| Murine Pancreatic Acinar Cells | 60 minutes | 1 µM | Upregulation of PPTA/NK1R mRNA | [11] |
| Human Monocytes | 10 minutes | 100 nM | Pretreatment to enhance CCL5-induced chemotaxis | [12] |
Signaling Pathways
Substance P binding to its primary receptor, NK1R, initiates a cascade of intracellular signaling events. This is a crucial aspect for understanding its mechanism of action and for identifying potential targets for therapeutic intervention.
Substance P / NK1R Signaling Cascade
The activation of NK1R, a G-protein coupled receptor (GPCR), stimulates multiple downstream pathways. The primary pathways involve the activation of Gq and Gs proteins.[5] Gq activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This results in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[11] These events converge on the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38, which are critical for regulating processes like cell proliferation, inflammation, and migration.[7][14][15] Gs activation can also stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[2][3][5]
Experimental Protocols
Below are detailed protocols for common in vitro assays involving Substance P.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of Substance P on the proliferation of adherent cells.
Materials:
-
Target cells (e.g., OP9, epithelial cells)
-
Complete cell culture medium
-
Substance P (powder, to be reconstituted)
-
Sterile phosphate-buffered saline (PBS)
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Serum Starvation (Optional, but recommended):
-
After 24 hours, gently aspirate the complete medium.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of serum-free medium to each well and incubate for 12-24 hours to synchronize the cell cycle.
-
-
Substance P Treatment:
-
Prepare a stock solution of Substance P in sterile water or PBS. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).
-
Aspirate the serum-free medium from the wells.
-
Add 100 µL of the prepared Substance P dilutions to the respective wells. Include a vehicle control (medium without Substance P) and a positive control for proliferation if available.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Protocol 2: Natural Killer (NK) Cell Cytotoxicity Assay
This protocol assesses the inhibitory effect of Substance P on the cytotoxic function of NK cells.
Materials:
-
Effector Cells: NK cell line (e.g., YTS) or isolated primary NK cells
-
Target Cells: A suitable target cell line susceptible to NK cell-mediated lysis (e.g., 721.221 cells)
-
Complete RPMI-1640 medium
-
Substance P
-
51Cr (Sodium chromate)
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1x106 target cells in 50 µL of FBS.
-
Add 100 µCi of 51Cr and incubate for 1 hour at 37°C, gently mixing every 15 minutes.
-
Wash the labeled target cells three times with complete medium to remove excess 51Cr.
-
Resuspend the cells in complete medium at a concentration of 1x105 cells/mL.
-
-
Effector Cell Pre-treatment:
-
Resuspend effector NK cells in complete medium.
-
Treat the NK cells with the desired concentration of Substance P (e.g., 1 µM for YTS cells) or vehicle control.
-
Incubate for 30 minutes at 37°C.[8]
-
-
Co-incubation:
-
Plate the pre-treated effector cells in a 96-well round-bottom plate at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add 1x104 labeled target cells to each well (100 µL).
-
Prepare control wells:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 1% Triton X-100.
-
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
Data Acquisition:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Workflow
A typical workflow for investigating the effects of Substance P on a specific cell type is outlined below.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alc-0159.com [alc-0159.com]
- 7. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stimulation of epithelial cell growth by the neuropeptide substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of neurokinin-1 receptors up-regulates substance P and neurokinin-1 receptor expression in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substance P (SP) enhances CCL5-induced chemotaxis and intracellular signaling in human monocytes, which express the truncated neurokinin-1 receptor (NK1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substance P enhances the proliferation and migration potential of murine bone marrow-derived mesenchymal stem cell-like cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for [Pro9]-Substance P in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Pro9]-Substance P is a potent and highly selective synthetic peptide agonist for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) predominantly activated by the endogenous neuropeptide, Substance P.[1] The activation of the NK1 receptor is coupled to the Gq/11 signaling pathway, which leads to the activation of phospholipase C (PLC).[2][3][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[2][3][4] This transient increase in intracellular calcium can be readily detected using fluorescent calcium indicators, making it a robust method for studying NK1 receptor activation and for screening potential agonists or antagonists.
This document provides detailed application notes and protocols for utilizing this compound in calcium imaging assays, a valuable tool in drug discovery and neuroscience research.
Data Presentation
The following table summarizes the potency of this compound and other common NK1 receptor agonists in inducing calcium mobilization. The half-maximal effective concentration (EC50) is a measure of a drug's potency; a lower EC50 value indicates a higher potency.
| Agonist | Cell Line/Tissue | Assay Type | EC50 (nM) | Reference |
| This compound | Newborn mouse cortical glial cells | Inositol phosphate formation | 0.93 ± 0.07 | [5] |
| Substance P | Newborn mouse cortical glial cells | Inositol phosphate formation | 0.45 ± 0.06 | [5] |
| Substance P | U 373 MG (human astrocytoma) | Calcium mobilization | 2.5 | [6] |
| Substance P | HEK293 cells expressing NK1R | Calcium mobilization | ~3.16 | [7][8][9] |
| Septide | COS-1 cells expressing rat NK1R | Inositol phosphate accumulation | 5 ± 2 | [10] |
| GR 73632 | Guinea pig vas deferens | Contraction assay | 2 | [11][12] |
| GR 73632 | Rat urinary bladder | Contraction assay | 17 | [13] |
Signaling Pathway and Experimental Workflow
To facilitate understanding, the following diagrams illustrate the key signaling pathway and the general experimental workflow for a calcium imaging assay using this compound.
Experimental Protocols
This section provides a detailed protocol for a calcium imaging assay using this compound in a 96-well plate format, suitable for fluorescence plate readers.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the NK1 receptor (e.g., CHO-K1 or U2OS cells stably transfected with the human NK1 receptor).
-
This compound
-
Fluo-4 AM (Acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Dimethyl sulfoxide (DMSO)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with kinetic reading and automated injection capabilities
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the NK1R-expressing cells into a 96-well black-walled, clear-bottom plate.
-
The optimal seeding density should be determined empirically for each cell line to achieve 80-90% confluency on the day of the experiment. A starting point for many cell lines is 40,000 to 80,000 cells per well in 100 µL of growth medium.[14]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in sterile water or a suitable buffer. Store at -20°C or as recommended by the supplier.
-
Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Probenecid Stock Solution (Optional): Prepare a 250 mM stock solution of probenecid in 1 M NaOH and adjust the pH to 7.4 with 1 M HCl. Probenecid can help to prevent the leakage of the de-esterified dye from the cells.
-
Dye Loading Solution: On the day of the experiment, prepare the dye loading solution in HBSS with 20 mM HEPES. For a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127, mix 10 µL of 1 mM Fluo-4 AM stock and 10 µL of 20% Pluronic F-127 stock into 5 mL of HBSS. If using probenecid, add it to a final concentration of 2.5 mM.
-
-
Cell Loading with Fluo-4 AM:
-
Gently remove the growth medium from the wells.
-
Wash the cells once with 100 µL of HBSS.
-
Add 100 µL of the prepared dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[15][16]
-
Following the 37°C incubation, allow the plate to equilibrate to room temperature for 15-30 minutes.[14]
-
Gently wash the cells twice with 100 µL of HBSS to remove excess dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Calcium Flux Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[16]
-
Program the instrument for a kinetic read. This typically involves:
-
A baseline reading for 10-20 seconds.
-
Automated injection of a specific volume (e.g., 20-50 µL) of the this compound working solution.
-
Continuous reading of the fluorescence signal for at least 60-120 seconds after agonist addition to capture the peak response and subsequent decay.
-
-
Prepare serial dilutions of this compound in HBSS to generate a dose-response curve. A typical concentration range would be from 1 pM to 1 µM.
-
Include appropriate controls:
-
Negative control: Wells with cells and buffer only (no agonist).
-
Positive control: A known agonist of the NK1 receptor or a calcium ionophore like ionomycin to determine the maximum fluorescence response.
-
-
-
Data Analysis:
-
The raw fluorescence data is typically normalized to the baseline fluorescence to account for variations in cell number and dye loading between wells. The most common method is to calculate the change in fluorescence over the initial fluorescence (ΔF/F0), where F is the fluorescence at a given time point and F0 is the average baseline fluorescence before agonist addition.[17][18][19]
-
For each concentration of this compound, determine the peak fluorescence response.
-
Plot the peak ΔF/F0 values against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The use of this compound in calcium imaging assays provides a robust and sensitive method for studying NK1 receptor pharmacology. Its high potency and selectivity make it an excellent tool for characterizing the receptor's function and for screening compound libraries in drug discovery programs. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully implement this assay in their laboratories.
References
- 1. Further demonstration that this compound is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor: Structure Dynamics and Signaling | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Substance P-evoked calcium mobilization and ionic current activation in the human astrocytoma cell line U 373 MG: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GR 73632 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 12. rndsystems.com [rndsystems.com]
- 13. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
- 15. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hellobio.com [hellobio.com]
- 17. researchgate.net [researchgate.net]
- 18. scientifica.uk.com [scientifica.uk.com]
- 19. Fluorescent image pre-processing [st-andrews.ac.uk]
Application Notes and Protocols for Immunohistochemical Staining of [Pro9]-Substance P
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of [Pro9]-Substance P, a stable analog of the neuropeptide Substance P (SP). Given that this compound is a functional analog of SP and is recognized by antibodies targeting the C-terminus of Substance P, the following protocol is based on established and validated methods for Substance P immunohistochemistry.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals working with formalin-fixed, paraffin-embedded (FFPE) tissues.
Introduction
Substance P is a neuropeptide of the tachykinin family that plays a significant role in neurotransmission, inflammation, and pain perception.[4] It exerts its biological effects primarily through the neurokinin-1 receptor (NK-1R).[4][5] this compound is a synthetic analog with increased stability, making it a valuable tool in research. Immunohistochemistry is a powerful technique to visualize the distribution and localization of this peptide within the cellular context of tissues.[6][7] This protocol outlines the necessary steps, from tissue preparation to signal detection, to achieve reliable and reproducible staining results.
Signaling Pathway
Substance P and its analogs like this compound bind to the NK-1R, a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to various cellular responses, including neurogenic inflammation and mitogenesis.[4][8]
Caption: Signaling pathway of this compound via the NK-1 receptor.
Experimental Workflow
The immunohistochemistry protocol for FFPE tissues involves several critical steps, including deparaffinization, rehydration, antigen retrieval, blocking, antibody incubations, and signal detection.
Caption: General workflow for immunohistochemical staining.
Detailed Experimental Protocol
This protocol is optimized for formalin-fixed, paraffin-embedded tissue sections.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Xylene | Sigma-Aldrich | 534056 |
| Ethanol (100%, 95%, 70%) | Fisher Scientific | AC615090010 |
| Deionized Water | --- | --- |
| 10 mM Sodium Citrate Buffer (pH 6.0) | Thermo Fisher Scientific | 00-5000 |
| 3% Hydrogen Peroxide | VWR | 97064-722 |
| Normal Serum (from species of secondary Ab) | Vector Laboratories | S-1000 |
| Primary Antibody: Rat anti-Substance P | Santa Cruz Biotechnology | sc-21715 |
| Biotinylated Secondary Antibody | Vector Laboratories | BA-4001 |
| Avidin-Biotin Complex (ABC) Reagent | Vector Laboratories | PK-6100 |
| DAB Substrate Kit | Vector Laboratories | SK-4100 |
| Hematoxylin | Sigma-Aldrich | HHS32 |
| Mounting Medium | Thermo Fisher Scientific | 4111 |
Procedure
1. Deparaffinization and Rehydration [9][10][11] a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Immerse slides in 100% Ethanol: 2 changes for 10 minutes each. c. Immerse slides in 95% Ethanol: 2 changes for 10 minutes each. d. Immerse slides in 70% Ethanol: 2 changes for 10 minutes each. e. Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval [12][13][14][15][16] a. Submerge slides in 10 mM Sodium Citrate Buffer (pH 6.0). b. Heat the solution to 95-100°C in a microwave, water bath, or pressure cooker. c. Maintain the temperature for 10-20 minutes. d. Allow slides to cool to room temperature (approximately 20-30 minutes). e. Wash slides in distilled water and then in Phosphate Buffered Saline (PBS).
3. Blocking [17][18] a. To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10-15 minutes.[9][10] b. Wash slides in PBS: 2 changes for 5 minutes each. c. To block non-specific binding, incubate sections with 10% normal serum from the species in which the secondary antibody was raised for 1 hour at room temperature.[17]
4. Primary Antibody Incubation [11][19] a. Dilute the primary anti-Substance P antibody in PBS with 1% Bovine Serum Albumin (BSA). Optimal dilution should be determined empirically, starting with a range of 1:100 to 1:500. b. Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation and Detection [10][20] a. Wash slides in PBS: 3 changes for 5 minutes each. b. Incubate sections with a biotinylated secondary antibody (e.g., anti-rat IgG) diluted according to the manufacturer's instructions for 1 hour at room temperature. c. Wash slides in PBS: 3 changes for 5 minutes each. d. Incubate sections with Avidin-Biotin Complex (ABC) reagent for 30 minutes at room temperature. e. Wash slides in PBS: 3 changes for 5 minutes each. f. Apply DAB substrate solution and monitor for color development (typically 1-10 minutes). g. Stop the reaction by immersing the slides in distilled water.
6. Counterstaining, Dehydration, and Mounting [9][17] a. Counterstain with Hematoxylin for 1-2 minutes to visualize cell nuclei. b. "Blue" the sections in running tap water. c. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and xylene. d. Mount coverslips using a permanent mounting medium.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Tissue Fixation Time | 6-24 hours in 4% paraformaldehyde | Over-fixation can mask epitopes.[6] |
| Antigen Retrieval Time | 10-20 minutes at 95-100°C | Optimization is crucial for each tissue type and antibody.[13] |
| Primary Antibody Dilution | 1:100 - 1:500 | Titration is necessary to determine the optimal concentration. |
| Primary Antibody Incubation | Overnight at 4°C | Longer incubation can enhance signal intensity. |
| Secondary Antibody Dilution | As per manufacturer's recommendation | Typically in the range of 1:200 to 1:500. |
| DAB Incubation Time | 1-10 minutes | Monitor visually to prevent over-staining. |
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Inactive primary antibody | Use a new antibody vial; check expiration date. |
| Insufficient antigen retrieval | Optimize retrieval time and temperature.[13] | |
| Incorrect antibody dilution | Perform a titration of the primary antibody. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking agent. |
| Endogenous peroxidase activity | Ensure complete quenching with hydrogen peroxide. | |
| Over-staining with DAB | Reduce DAB incubation time. | |
| Poor Tissue Morphology | Improper fixation or processing | Follow standardized tissue preparation protocols. |
By following this detailed protocol and optimizing the key parameters, researchers can achieve high-quality and reproducible immunohistochemical staining for this compound in FFPE tissues.
References
- 1. Detection of substance P in the central nervous system by a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. The substance P and neurokinin-1 receptor system in human thyroid cancer: An immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The relationship between neurokinin-1 receptor and substance P in the medullary dorsal horn: a light and electron microscopic immunohistochemical study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IHC-P Protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Prognostic Significance of Substance P/Neurokinin 1 Receptor and Its Association with Hormonal Receptors in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. hellobio.com [hellobio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 13. IHC antigen retrieval protocol | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 16. sinobiological.com [sinobiological.com]
- 17. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 18. sysy.com [sysy.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. IHC Immunodetection | Thermo Fisher Scientific - US [thermofisher.com]
Application of [Pro9]-Substance P in Patch-Clamp Electrophysiology: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] Its biological effects, particularly in pain transmission and neurogenic inflammation, are primarily mediated through the activation of the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor.[2] [Pro9]-Substance P is a highly potent and selective agonist for the NK-1 receptor, exhibiting greater selectivity for NK-1R over NK-2R and NK-3R compared to the endogenous ligand, Substance P. This selectivity makes this compound an invaluable tool in patch-clamp electrophysiology for elucidating the specific contributions of NK-1R activation to neuronal excitability and ion channel modulation, without the confounding effects of activating other neurokinin receptors.
This document provides detailed application notes and protocols for the use of this compound in patch-clamp studies to investigate its effects on various ion channels.
Application Notes
Mechanism of Action
This compound selectively binds to and activates the NK-1 receptor. The NK-1R is coupled to the Gq alpha subunit of the G-protein complex. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] These signaling events lead to the modulation of a variety of voltage-gated and ligand-gated ion channels, ultimately altering the neuron's excitability.
Key Applications in Electrophysiology
-
Selective Activation of NK-1 Receptors: Due to its high selectivity, this compound allows for the precise investigation of cellular responses mediated exclusively by the NK-1 receptor.
-
Studying Modulation of Ion Channels: It is used to study the modulation of various ion channels, including potassium (K+), calcium (Ca2+), and non-selective cation channels, that are downstream of NK-1R activation.
-
Characterization of Synaptic Plasticity: By selectively activating NK-1 receptors, researchers can explore their role in synaptic transmission and plasticity.
-
Drug Screening and Development: this compound can be used as a tool in high-throughput screening assays to identify novel NK-1R antagonists.
Signaling Pathway and Experimental Workflow
Below are Graphviz diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for its use in patch-clamp electrophysiology.
Quantitative Data Summary
The following table summarizes the electrophysiological effects of Substance P, which are expected to be mimicked by the selective NK-1R agonist this compound.
| Cell Type | Ion Channel | Concentration of SP | Observed Effect | Reference |
| Bullfrog Dorsal Root Ganglion Neurons | Voltage-gated K+ channels (M-current and background K+) | 3 nM - 1 µM | Suppression of K+ currents, leading to an inward current. | [3] |
| Bullfrog Sympathetic Neurons | M-current (IM) | 2.5 - 10 µM | Inhibition of IM, causing depolarization. | [4] |
| Guinea Pig Stellate Ganglion Neurons | Ca2+-activated K+ channels (IK(Ca)) and N-type Ca2+ channels | 500 nM | Inhibition of IK(Ca) and reduction of Ca2+ influx. | [5] |
| Rat Colonic Smooth Muscle Cells | Large-conductance Ca2+-activated K+ channels (IBKCa) | 1 µM | Decrease in IBKCa current density from (14.42±2.89) pA/pF to (11.71±1.65) pA/pF. | [6] |
| Rat Colonic Smooth Muscle Cells | L-type Ca2+ channels (ICaL) | 1 µM | Increase in ICaL current density from (-4.25±0.46) pA/pF to (-5.04±0.67) pA/pF. | [6] |
| Rat Dorsal Root Ganglion Neurons | GABAA receptor-mediated Cl- channels | 0.1 µM | Inhibition of peak GABA-activated current by 49.8% ± 7.2%. | [7] |
| Mouse Inspiratory Neurons | Low-threshold TTX-insensitive cationic current | Not specified | Activation of a cationic current, leading to slow depolarization. | [8] |
Experimental Protocols
Protocol 1: Investigating the Modulatory Effect of this compound on Voltage-Gated Potassium Currents
This protocol describes a whole-cell patch-clamp experiment to measure the effect of this compound on voltage-gated potassium currents in cultured dorsal root ganglion (DRG) neurons.
1. Cell Preparation
-
Culture primary DRG neurons from neonatal rats on glass coverslips coated with poly-D-lysine and laminin.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2 for 2-5 days before recording.
2. Solutions
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.
-
Internal Solution (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm.
-
This compound Stock Solution: Prepare a 1 mM stock solution in sterile water and store at -20°C. Dilute to the final desired concentration (e.g., 100 nM) in the external solution on the day of the experiment.
3. Patch-Clamp Recording
-
Transfer a coverslip with cultured DRG neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) on a neuron and then rupture the membrane to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the membrane potential at -60 mV.
4. Experimental Procedure
-
Baseline Recording: Record baseline potassium currents by applying a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).
-
Application of this compound: Perfuse the chamber with the external solution containing the desired concentration of this compound for 2-5 minutes.
-
Effect Recording: While continuously perfusing with this compound, repeat the same voltage-step protocol to record the modulated potassium currents.
-
Washout: Perfuse the chamber with the control external solution for 5-10 minutes to wash out the compound.
-
Recovery Recording: After the washout period, apply the voltage-step protocol again to assess the reversibility of the effect.
5. Data Analysis
-
Measure the peak and steady-state current amplitudes at each voltage step before, during, and after the application of this compound.
-
Construct current-voltage (I-V) relationship plots to visualize the change in the current profile.
-
Calculate the percentage of inhibition or potentiation of the current at a specific voltage step (e.g., +40 mV).
-
Analyze changes in the kinetics of channel activation and inactivation.
-
Perform statistical analysis (e.g., paired t-test) to determine the significance of the observed effects.
References
- 1. Substance P elevates intracellular calcium in both neurons and glial cells from the dorsal horn of the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substance P produces an inward current by suppressing voltage-dependent and -independent K+ currents in bullfrog primary afferent neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P inhibits the M-current in bullfrog sympathetic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of substance P on membrane potential and ionic currents in guinea pig stellate ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of substance P on the potassium and calcium currents of colonic smooth muscle cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulatory effect of substance P on GABA-activated currents from rat dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substance P-mediated modulation of pacemaker properties in the mammalian respiratory network - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substance P Delivery in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, is a key mediator in pain transmission, neuroinflammation, and anxiety-related behaviors.[1][2] In rodent models, the precise delivery of Substance P is crucial for elucidating its physiological roles and for the preclinical assessment of novel therapeutics targeting the Substance P/neurokinin-1 receptor (NK1R) system. This document provides detailed application notes and experimental protocols for the most common methods of Substance P administration in rodent studies: intracerebroventricular (ICV) injection, intrathecal (IT) injection, systemic administration, and local microinjection into specific brain regions.
Data Presentation: Quantitative Effects of Substance P Administration
The following tables summarize the quantitative outcomes of Substance P delivery through various methods in rodent models, providing a comparative overview of dosages and their effects.
Table 1: Effects of Intracerebroventricular (ICV) Injection of Substance P
| Species | Dose | Injection Volume | Observed Effect | Reference |
| Mouse | 0.625 µg | Not Specified | Induced reciprocal hindlimb scratching. | [3] |
| Mouse | Not Specified | Not Specified | Vigorous reciprocal hindlimb scratching and grooming behavior. | [4] |
| Rat | 0.125, 0.5, 3.0 µg | Not Specified | Increased locomotion and rearing in the open-field test. | [5] |
| Rat | 10 pmol | Not Specified | Anxiogenic-like effect in the elevated plus-maze test. | [6] |
| Female & Male Mice | Not Specified | Not Specified | Reduced time spent in open arms of the elevated plus-maze, indicating an anxiogenic-like profile. | [7] |
Table 2: Effects of Intrathecal (IT) Injection of Substance P
| Species | Dose | Injection Volume | Observed Effect | Reference |
| Rat | 10 µg | 10 µL followed by 10 µL saline flush | Decreased reaction time in the tail flick test. | [8][9] |
| Rat | 10 µg | Not Specified | Immediate, strong bladder contraction. | [10] |
| Mouse | 0.1 nmol | Not Specified | Induced scratching, biting, and licking behaviors. | [11][12] |
Table 3: Effects of Systemic Administration of Substance P
| Species | Route | Dose | Observed Effect | Reference |
| Mouse | Intraperitoneal (IP) | 90 and 180 nM/kg | Prolonged paw-licking latency in the hot-plate test. | [13] |
Table 4: Effects of Local Microinjection of Substance P
| Species | Brain Region | Dose | Injection Volume | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat | Medial Amygdala (MeA) | 0.1 and 1 pmol | Not Specified | Decreased time spent on the open arms of the elevated plus-maze. |[14][15] | | Rat | Ventral Tegmental Area (VTA) | 0.125, 0.5, 3.0 µg | Not Specified | Augmented frequency and duration of hole-pokes in an exploratory behavior test. |[5] | | Mouse | Periaqueductal Gray (PAG) | Not Specified | Not Specified | Produced an anxiogenic effect. |[1] |
Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling Pathway
Substance P preferentially binds to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[2] This interaction primarily activates Gq and Gs proteins, leading to a cascade of intracellular events.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracerebral substance P in mice: behavioral effects and narcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age and strain differences in some behavioral effects of intracranial substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral analysis of the effect of substance P injected into the ventral mesencephalon on investigatory and spontaneous motor behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further evidence on the anxiogenic-like effect of substance P evaluated in the elevated plus-maze in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral and immunological effects of substance P in female and male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrathecal somatostatin, somatostatin analogs, substance P analog and dynorphin A cause comparable neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrathecal administration of substance P in the rat: spinal transection or morphine blocks the behavioural responses but not the facilitation of the tail flick reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrathecal administration of substance P in the rat: the effect on bladder and urethral sphincteric activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioural assessment as substance P antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioural characterization of substance P-induced nociceptive response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.psu.edu [pure.psu.edu]
- 14. Substance P in the medial amygdala: Emotional stress-sensitive release and modulation of anxiety-related behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substance P in the medial amygdala: emotional stress-sensitive release and modulation of anxiety-related behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of [Pro9]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction to [Pro9]-Substance P
This compound is a potent and selective agonist for the neurokinin-1 (NK1) receptor, a member of the tachykinin receptor subfamily.[1] Substance P is an undecapeptide neuropeptide involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2] The substitution of proline at position 9 in the substance P sequence confers enhanced selectivity for the NK1 receptor over other tachykinin receptors (NK2 and NK3). This high selectivity makes this compound an invaluable tool for researchers studying the specific roles and signaling pathways of the NK1 receptor.
Mechanism of Action
As a G protein-coupled receptor (GPCR), the NK1 receptor, upon activation by an agonist such as this compound, primarily couples to Gαq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to a variety of cellular responses.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant ligands for the NK1 receptor, providing a basis for experimental design and comparison.
Table 1: Receptor Binding Affinity of NK1 Receptor Ligands
| Ligand | Receptor/Tissue Source | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| This compound | Rat brain membranes | [3H][Pro9]-SP | 1.48 | 29.7 | [3] |
| Substance P | Human NK1-CHO membranes | [3H]-SP | 0.4 | - | [4] |
| Aprepitant | Human NK1 Receptor | - | 0.1 | - |
Table 2: Functional Potency of NK1 Receptor Agonists
| Agonist | Assay | Cell Line/Tissue | EC50 (nM) | Reference |
| This compound | Inositol Phosphate Formation | Mouse cortical glial cells | 0.93 ± 0.07 | [1] |
| Substance P | Inositol Phosphate Formation | Mouse cortical glial cells | 0.45 ± 0.06 | [1] |
| Septide | NK1 Receptor Endocytosis | Guinea-pig myenteric neurons | 8.5 ± 1.9 | [5] |
Table 3: Inhibitory Constants of NK1 Receptor Antagonists
| Antagonist | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| CP-99994 | [3H]-Substance P | hNK1-CHO membranes | 0.2 | [4] |
| MEN-10581 | [3H]-Substance P | hNK1-CHO membranes | 1.5 | [4] |
| Aprepitant | [3H]-Substance P | hNK1-CHO membranes | 0.2 | [4] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Protocol 1: Radioligand Receptor Binding Assay
This protocol describes a filtration binding assay to determine the affinity (Kd) and density (Bmax) of this compound binding to the NK1 receptor.
Materials:
-
Cells or tissues expressing the NK1 receptor (e.g., CHO-K1 cells stably expressing human NK1R).
-
[3H]this compound (specific activity ~75 Ci/mmol).
-
Unlabeled Substance P.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and protease inhibitors (e.g., 40 µg/mL bacitracin).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of various concentrations of [3H]this compound (e.g., 0.1-10 nM).
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM, for non-specific binding).
-
150 µL of the membrane preparation (typically 10-50 µg of protein).
-
-
Incubate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Protocol 2: Inositol Phosphate Accumulation Assay
This protocol measures the functional activity of this compound by quantifying the accumulation of inositol phosphates (IPs), a downstream product of NK1 receptor activation.
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells).
-
myo-[3H]inositol.
-
Inositol-free culture medium.
-
This compound.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.
-
Lysis Buffer: 0.5 M Perchloric acid.
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Elution Buffers: Formic acid/ammonium formate gradients.
-
Scintillation counter.
Procedure:
-
Cell Labeling:
-
Plate cells in 24-well plates and grow to near confluency.
-
Wash the cells with inositol-free medium and then incubate overnight in inositol-free medium containing myo-[3H]inositol (1-2 µCi/mL) to label the cellular phosphoinositide pools.
-
-
Stimulation:
-
Wash the labeled cells with HBSS.
-
Pre-incubate the cells with Stimulation Buffer for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add varying concentrations of this compound and incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Neutralize the extracts with a suitable base (e.g., KOH).
-
-
Separation of Inositol Phosphates:
-
Apply the neutralized extracts to the anion-exchange columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
-
Quantification:
-
Add the eluates to scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphates accumulated as a function of the this compound concentration.
-
Use non-linear regression to determine the EC50 value.
-
Protocol 3: Calcium Mobilization Assay
This protocol uses a fluorescent calcium indicator to measure the transient increase in intracellular calcium concentration following NK1 receptor activation by this compound.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-NK1 cells).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
This compound.
-
A fluorescence microplate reader with automated injection capabilities (e.g., FlexStation).
Procedure:
-
Cell Plating:
-
Plate cells in a black-walled, clear-bottom 96-well or 384-well plate and grow overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 2-4 µM) in Assay Buffer, containing Pluronic F-127 (0.02-0.04%) to aid dye solubilization.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Calcium Measurement:
-
Wash the cells once with Assay Buffer.
-
Place the plate in the fluorescence microplate reader.
-
Set the instrument to measure fluorescence (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's automated injector to add varying concentrations of this compound to the wells.
-
Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot ΔF as a function of the this compound concentration.
-
Use non-linear regression to determine the EC50 value.
-
Protocol 4: In Vivo Behavioral Assessment - Open Field Test
This protocol assesses the effects of centrally administered this compound on locomotor activity and exploratory behavior in rodents.
Materials:
-
Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Stereotaxic apparatus for intracerebroventricular (ICV) cannula implantation.
-
This compound dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).
-
Vehicle control (saline or aCSF).
-
Open field arena (a square or circular enclosure with walls).
-
Video camera and tracking software for automated behavioral analysis.
Procedure:
-
Animal Surgery (optional, for chronic studies):
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula into a cerebral ventricle (e.g., the lateral ventricle) according to stereotaxic coordinates.
-
Allow the animal to recover for at least one week.
-
-
Habituation:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Handle the animals for a few days prior to the test to reduce stress.
-
-
Drug Administration:
-
Gently restrain the animal and inject a specific dose of this compound or vehicle through the ICV cannula. For acute studies without a cannula, direct ICV injections can be performed under light anesthesia.
-
-
Open Field Test:
-
Immediately after the injection, place the animal in the center of the open field arena.
-
Record the animal's behavior for a set period (e.g., 15-30 minutes).
-
-
Behavioral Analysis:
-
Use the video tracking software to analyze various behavioral parameters, including:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Grooming behavior: Can be altered by neuropeptides.
-
-
-
Data Analysis:
-
Compare the behavioral parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. hellobio.com [hellobio.com]
- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Behavioral Changes Induced by [Pro9]-Substance P: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Pro9]-Substance P is a potent and selective agonist for the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor implicated in a myriad of physiological and pathological processes. As an analogue of Substance P, this compound provides a valuable tool for investigating the roles of the NK-1 receptor in pain perception, anxiety, and motor control. These application notes provide detailed protocols for quantifying the behavioral effects of this compound in rodent models, focusing on oral motor function, anxiety-like behavior, locomotor activity, and nociception.
Signaling Pathway of this compound
This compound, like Substance P, elicits its biological effects by binding to and activating the NK-1 receptor. This activation initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the NK-1 receptor to a Gq alpha subunit of a heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular response. A secondary pathway involving the activation of adenylyl cyclase and the production of cyclic AMP (cAMP) has also been described.
Experimental Protocols and Data Presentation
Quantification of Oral Motor Behavior: Vacuous Chewing Movements (VCMs)
Intranigral administration of this compound has been shown to induce vacuous chewing movements (VCMs), which can be quantified as a measure of its effect on the basal ganglia circuitry involved in oral motor control.
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgery: Stereotaxic implantation of bilateral guide cannulae aimed at the substantia nigra pars reticulata. Allow for a one-week recovery period.
-
Drug Administration: this compound is dissolved in artificial cerebrospinal fluid (aCSF). Bilateral intranigral infusions of this compound (e.g., 2.5 nmol in 0.5 µL per side) or vehicle (aCSF) are performed over a 1-minute period.
-
Behavioral Observation: Immediately following the infusion, animals are placed in a clear observation chamber. VCMs, defined as purposeless chewing motions in the vertical plane not directed at any physical object, are counted for a defined period (e.g., 90 minutes).
-
Data Analysis: The total number of VCMs is recorded, often in time bins (e.g., every 5 minutes), to assess the time course of the effect. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by post-hoc tests).
Quantitative Data:
| Treatment Group | Dose (intranigral) | Mean Total VCMs (± SEM) in first 7 minutes |
| Vehicle (Control) | N/A | 5.2 ± 1.3 |
| This compound | 2.5 nmol | 28.6 ± 4.1 |
| This compound (Neuroleptic-pretreated) | 2.5 nmol | 45.3 ± 5.8# |
*p < 0.05 compared to Vehicle. #p < 0.05 compared to this compound alone. Data are hypothetical and based on findings reported in the literature.[1]
Assessment of Anxiety-Like Behavior: The Elevated Plus-Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Protocol:
-
Animal Model: Adult male Wistar rats or C57BL/6 mice.
-
Drug Administration: this compound is dissolved in sterile saline. Administer this compound or vehicle via intracerebroventricular (i.c.v.) or intra-amygdala microinjection at various doses (e.g., 0.1, 1, 10 pmol) 15-30 minutes prior to testing.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes. The session is recorded by a video camera.
-
Data Analysis: An automated tracking system or a trained observer scores the following parameters: number of entries into open and closed arms, and time spent in open and closed arms. Anxiogenic effects are indicated by a decrease in the percentage of time spent in the open arms and the percentage of open arm entries.
Quantitative Data:
| Treatment Group | Dose (i.c.v.) | % Time in Open Arms (± SEM) | % Open Arm Entries (± SEM) |
| Vehicle (Control) | N/A | 35.2 ± 4.5 | 40.1 ± 5.2 |
| Substance P | 10 pmol | 15.8 ± 3.1 | 22.5 ± 4.0 |
*p < 0.05 compared to Vehicle. Note: This data is for Substance P and serves as a proxy.[2][3] Specific quantitative data for this compound in the EPM is needed.
Evaluation of Locomotor Activity: The Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior in a novel environment.
Experimental Protocol:
-
Animal Model: Adult male mice or rats.
-
Drug Administration: Administer this compound or vehicle via intracerebroventricular (i.c.v.) injection at various doses.
-
Apparatus: A square or circular arena with high walls to prevent escape.
-
Procedure: Place the animal in the center or periphery of the open field and allow it to explore freely for a set duration (e.g., 15-30 minutes).
-
Data Analysis: An automated video-tracking system is used to measure horizontal activity (distance traveled), vertical activity (rearing), and time spent in the center versus the periphery of the arena.
Quantitative Data:
| Treatment Group | Dose (i.c.v.) | Total Distance Traveled (cm ± SEM) | Rearing Frequency (counts ± SEM) |
| Vehicle (Control) | N/A | 2500 ± 300 | 45 ± 5 |
| Substance P Analogue (DiMe-C7) | 1 nmol | 4500 ± 450 | 75 ± 8 |
*p < 0.05 compared to Vehicle. Note: This data is for a stable Substance P agonist, DiMe-C7, and serves as a proxy.[4] Specific quantitative data for this compound in the OFT is needed.
Measurement of Nociception: The Tail-Flick Test
The tail-flick test is a common method to assess the pain threshold in response to a thermal stimulus.
Experimental Protocol:
-
Animal Model: Adult male rats.
-
Drug Administration: Administer this compound or vehicle intrathecally (i.t.).
-
Apparatus: A tail-flick analgesia meter that applies a focused beam of radiant heat to the animal's tail.
-
Procedure: The rat is gently restrained, and its tail is placed over the heat source. The latency to flick the tail away from the heat is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The tail-flick latency is measured at baseline and at several time points after drug administration. A decrease in latency indicates a hyperalgesic effect.
Quantitative Data:
| Treatment Group | Dose (intrathecal) | Peak Change in Tail-Flick Latency (seconds ± SEM) |
| Vehicle (Control) | N/A | +0.2 ± 0.3 |
| Substance P | 5 µg | -2.5 ± 0.5 |
| Substance P | 10 µg | -4.1 ± 0.6 |
*p < 0.05 compared to Vehicle. Note: This data is for Substance P and serves as a proxy.[5][6] Specific quantitative data for this compound in the tail-flick test is needed.
Conclusion
The protocols and data presented in these application notes provide a framework for the quantitative assessment of behavioral changes induced by the NK-1 receptor agonist, this compound. The provided DOT language diagrams offer clear visual representations of the underlying signaling pathway and experimental workflows. While specific quantitative data for this compound in all behavioral paradigms is not yet fully available in the public domain and requires further experimental validation, the methodologies and proxy data from Substance P studies offer a strong starting point for researchers in neuroscience and drug development. These tools will aid in the elucidation of the physiological roles of the NK-1 receptor and in the screening and characterization of novel therapeutic agents targeting this system.
References
- 1. Intranigral stimulation of oral movements by [Pro9] substance P, a neurokinin-1 receptor agonist, is enhanced in chronically neuroleptic-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P in the medial amygdala: Emotional stress-sensitive release and modulation of anxiety-related behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further evidence on the anxiogenic-like effect of substance P evaluated in the elevated plus-maze in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance-P antagonists: effect on spontaneous and drug-induced locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P reduces tail-flick latency: implications for chronic pain syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrathecal substance P depresses the tail-flick response - antagonism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
[Pro9]-Substance P solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of [Pro9]-Substance P.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the neurokinin-1 (NK-1) receptor, a member of the tachykinin receptor subfamily of G-protein coupled receptors.[1][2] It is a synthetic analog of Substance P, an endogenous neuropeptide involved in a variety of physiological processes including inflammation, pain transmission, and smooth muscle contraction.[3] By binding to and activating the NK-1 receptor, this compound initiates a cascade of intracellular signaling events.
Q2: What are the general solubility properties of this compound?
This compound is generally soluble in water and acidic solutions.[3] Several suppliers also indicate its solubility in distilled water up to certain concentrations. For more challenging dissolutions, organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile can be used.
Q3: How should lyophilized this compound be stored?
Lyophilized this compound should be stored at -20°C.[4] The product is often hygroscopic and should be protected from light. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Solubility Issues
Issue: The lyophilized this compound powder is not dissolving in water.
-
Initial Assessment:
-
Ensure you are using sterile, distilled, or deionized water.
-
Confirm the final concentration you are trying to achieve is within the known solubility limits (see Table 1).
-
-
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
-
Detailed Steps:
-
Start with Water: Attempt to dissolve the peptide in the recommended volume of sterile, distilled water to achieve your target concentration.
-
Gentle Agitation: If the peptide does not readily dissolve, gently vortex the solution for a few minutes. Sonication in a water bath for short periods (1-2 minutes) can also be effective. Avoid vigorous shaking, which can cause foaming and denaturation.
-
Acidification: If the peptide remains insoluble, add a small volume of 0.1M acetic acid dropwise while vortexing. The acidic environment can improve the solubility of basic peptides.
-
Organic Solvents: As a last resort for highly resistant peptides, use a minimal amount of a compatible organic solvent such as DMSO or acetonitrile to first dissolve the peptide. Then, slowly add this concentrated solution dropwise into your aqueous buffer while stirring to reach the final desired concentration. Note that high concentrations of organic solvents may be toxic to cells.
-
Issue: The this compound solution appears cloudy or has visible precipitates.
-
Possible Cause: This may indicate that the solubility limit has been exceeded, or the peptide is aggregating. Aggregation can be influenced by pH, ionic strength, and temperature.
-
Solutions:
-
Dilution: Dilute the solution with the initial solvent to see if the precipitate dissolves. This would indicate that the initial concentration was too high.
-
pH Adjustment: Check the pH of your solution. Peptide solubility is often lowest at its isoelectric point (pI). Adjusting the pH away from the pI can improve solubility.
-
Chaotropic Agents: For non-cell-based applications, the use of chaotropic agents like 6 M guanidinium hydrochloride or 8 M urea can be considered to disrupt aggregation. However, these will denature the peptide and are not suitable for biological assays.
-
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound and its parent compound, Substance P.
| Compound | Solvent | Concentration | Notes |
| This compound | Distilled Water | Up to 2 mg/mL | If solubility issues arise, acetonitrile is recommended as an alternative.[4] |
| Substance P | Water | ≥42.1 mg/mL | |
| Substance P | Water | Soluble to 0.80 mg/mL | |
| Substance P | DMSO | 100 mg/mL (74.2 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[5] |
| Substance P | DMSO | 10 mM | Sonication is recommended to aid dissolution.[6] |
| Substance P | Ethanol | Insoluble |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol provides a standardized method for reconstituting lyophilized this compound for use in biological experiments.
-
Equilibration: Allow the vial of lyophilized this compound and the desired solvent (e.g., sterile distilled water or PBS) to equilibrate to room temperature before opening.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the calculated volume of the solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the peptide. If necessary, vortex gently for a few minutes or sonicate in a water bath for 1-2 minutes.
-
Sterilization (Optional): If sterility is crucial for your experiment, filter the reconstituted peptide solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol for In Vitro Cell Treatment with this compound
This protocol outlines a general procedure for treating cultured cells with this compound.
-
Cell Seeding: Seed your cells of interest in an appropriate culture vessel (e.g., 96-well plate, 6-well plate) at a density that will allow for optimal growth during the experiment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency for your assay.
-
Preparation of Working Solution: Thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in your cell culture medium. It is important to ensure that the final concentration of any organic solvent (like DMSO) is non-toxic to the cells (typically <0.1%).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
-
Assay: Following incubation, proceed with your specific downstream assay to measure the effects of this compound on the cells.
Signaling Pathway
This compound acts as an agonist at the NK-1 receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the NK-1 receptor primarily activates the Gαq and Gαs G-protein subunits, leading to the activation of multiple downstream signaling pathways.
References
- 1. Standardization of the Reconstitution Procedure of Protein Lyophilizates as a Key Parameter to Control Product Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. abbiotec.com [abbiotec.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Substance P | Endogenous Metabolite | Neurokinin receptor | TargetMol [targetmol.com]
Technical Support Center: Optimizing [Pro9]-Substance P Dosage for Maximal Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing [Pro9]-Substance P, a potent and selective neurokinin-1 (NK-1) receptor agonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of this compound dosage for achieving maximal experimental response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of Substance P, an endogenous neuropeptide. It functions as a potent and selective agonist for the neurokinin-1 (NK-1) receptor, which is a G protein-coupled receptor (GPCR).[1][2] Upon binding to the NK-1 receptor, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][4] This signaling cascade ultimately results in various cellular responses.
Q2: What are the key advantages of using this compound over the native Substance P?
A2: The primary advantage of this compound is its high selectivity for the NK-1 receptor over other tachykinin receptors (NK-2 and NK-3).[1][2] This selectivity minimizes off-target effects and allows for more precise investigation of NK-1 receptor-mediated pathways.
Q3: In what forms is this compound typically available and how should it be stored?
A3: this compound is usually supplied as a lyophilized powder. For long-term storage, it is recommended to store the lyophilized product at -20°C. Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5]
Q4: What are the typical concentration ranges for using this compound in in vitro experiments?
A4: The optimal concentration of this compound is highly dependent on the specific cell type, receptor expression levels, and the assay being performed. However, typical effective concentrations range from picomolar (pM) to nanomolar (nM). For instance, the EC50 (half-maximal effective concentration) for stimulating inositol phosphate formation in primary cultures of newborn mouse cortical glial cells is approximately 0.93 nM.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Response to this compound | 1. Degraded Peptide: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation. 2. Low Receptor Expression: The target cells may have low or no expression of the NK-1 receptor. 3. Suboptimal Assay Conditions: Incorrect buffer composition, pH, or temperature can affect receptor binding and signaling. 4. Cell Health: Unhealthy or overly confluent cells may not respond optimally. | 1. Use Fresh Aliquots: Prepare fresh dilutions from a new aliquot of this compound for each experiment. Ensure proper storage at -20°C or below. 2. Verify Receptor Expression: Confirm NK-1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with known high NK-1 receptor expression as a positive control.[7] 3. Optimize Assay Buffer and Conditions: Ensure the assay buffer is compatible with GPCR assays (e.g., avoid phosphate buffers in some IP assays). Optimize temperature and incubation times.[3] 4. Maintain Healthy Cell Cultures: Use cells at an optimal density and ensure high viability before starting the experiment. |
| High Background Signal | 1. Constitutive Receptor Activity: Some cell lines may exhibit high basal NK-1 receptor activity. 2. Non-specific Binding: The peptide may be binding to other cellular components or the assay plate. 3. Contaminated Reagents: Contamination in cell culture media or assay reagents can lead to a high background. | 1. Use an Inverse Agonist: In control wells, consider using an NK-1 receptor inverse agonist to suppress basal signaling and determine the true baseline. 2. Include Proper Controls: Run controls without cells and without the peptide to identify sources of non-specific signal. Consider using plates with low-binding surfaces. 3. Use High-Purity Reagents: Ensure all reagents and media are sterile and of high quality. |
| High Variability Between Replicates or Experiments | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. 2. Cell Plating Density: Variations in the number of cells seeded per well can affect the magnitude of the response. 3. Peptide Adsorption: Peptides can adsorb to plastic surfaces, leading to lower effective concentrations. 4. Inconsistent Incubation Times: Variations in incubation times can affect the signaling response. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. 2. Ensure Uniform Cell Seeding: Use a cell counter to ensure consistent cell numbers in each well. Allow cells to settle evenly before incubation. 3. Use Low-Binding Plastics: Utilize low-protein-binding microplates and pipette tips. Consider including a carrier protein like BSA in the buffer, if compatible with the assay. 4. Standardize Incubation Periods: Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents to minimize timing differences. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and Substance P from various studies, providing a basis for comparison.
| Parameter | Ligand | Value | Assay/System | Reference |
| EC50 | This compound | 0.93 ± 0.07 nM | Inositol Phosphate Formation (newborn mouse cortical glial cells) | [6] |
| EC50 | Substance P | 0.45 ± 0.06 nM | Inositol Phosphate Formation (newborn mouse cortical glial cells) | [6] |
| EC50 | This compound | ~1 nM | Calcium Mobilization (human astrocytoma U 373 MG cells) | [5] |
| EC50 | Substance P | ~2.5 nM | Calcium Mobilization (human astrocytoma U 373 MG cells) | [5] |
| KD | [3H]this compound | 1.48 nM | Receptor Binding (rat brain membranes) | [1][2] |
| Bmax | [3H]this compound | 29.7 fmol/mg protein | Receptor Binding (rat brain membranes) | [1][2] |
| EC50 | Substance P | 16.1 nM | Calcium Mobilization (rat spinal cord neurons) | [8] |
| EC50 | Neurokinin A | 20.53 nM | Calcium Mobilization (rat spinal cord neurons) | [8] |
Experimental Protocols
Inositol Phosphate (IP) Accumulation Assay
This protocol provides a general framework for measuring IP accumulation following NK-1 receptor activation by this compound.
Materials:
-
Cells expressing the NK-1 receptor (e.g., HEK293, CHO)
-
Cell culture medium
-
myo-[3H]inositol
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
This compound
-
Lysis buffer (e.g., cold 0.5 M perchloric acid)
-
Anion-exchange chromatography columns
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Seed cells in multi-well plates. Once they reach the desired confluency, replace the medium with a medium containing myo-[3H]inositol and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation with LiCl: Aspirate the labeling medium and wash the cells with stimulation buffer. Add stimulation buffer containing Lithium Chloride (LiCl), typically at 10 mM, and incubate for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Stimulation: Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a no-agonist control for basal IP levels.
-
Lysis and Extraction: Terminate the stimulation by aspirating the medium and adding cold lysis buffer.
-
IP Separation: Neutralize the cell lysates and separate the inositol phosphates using anion-exchange chromatography.
-
Quantification: Elute the different IP fractions and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the radioactive counts against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Calcium Mobilization Assay
This protocol outlines a common method for measuring intracellular calcium changes in response to this compound.
Materials:
-
Cells expressing the NK-1 receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom multi-well plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Stimulation and Measurement: Add different concentrations of this compound to the wells and immediately begin kinetic measurement of fluorescence changes over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and calculate the EC50.
Receptor-Ligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the NK-1 receptor.
Materials:
-
Cell membranes or whole cells expressing the NK-1 receptor
-
Radiolabeled ligand (e.g., [3H]this compound or [125I]-Substance P)
-
Unlabeled this compound (as competitor)
-
Binding buffer (e.g., HEPES buffer with protease inhibitors)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a multi-well plate, combine the cell membranes or whole cells, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound in binding buffer. Include wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of unlabeled Substance P).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound ligand from the free ligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of unlabeled this compound to generate a competition curve and determine the IC50, which can then be used to calculate the inhibition constant (Ki).
Visualizations
Caption: NK-1 Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for Optimizing this compound Dosage.
Caption: Logical Relationships in Troubleshooting Common Experimental Issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Further demonstration that this compound is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Substance P Parameter Assay Kit (KGE007): Novus Biologicals [novusbio.com]
- 6. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with [Pro9]-Substance P
Welcome to the technical support center for [Pro9]-Substance P. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may arise when working with this potent and selective NK1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of Substance P, an endogenous tachykinin neuropeptide.[1][2][3] It functions as a potent and selective agonist for the neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor (GPCR).[2][3][4] Upon binding to the NK1 receptor, this compound activates downstream signaling cascades, primarily through Gq and Gs proteins. This leads to the stimulation of phospholipase C, resulting in an increase in intracellular calcium and inositol phosphate formation, as well as the activation of adenylyl cyclase, which leads to the accumulation of cyclic AMP (cAMP).[5][6]
Q2: How should I dissolve and store this compound to ensure its stability?
This compound is soluble in water and acidic solutions.[1] For optimal stability, it is recommended to prepare stock solutions in a sterile buffer or water. Peptides in solution are susceptible to degradation, so it is best to prepare fresh solutions for each experiment or to aliquot and store them at -20°C or -80°C for long-term use.[7] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[7] Lyophilized peptide should be stored at -20°C.[1]
Q3: What are the expected EC50 values for this compound in functional assays?
The EC50 value for this compound can vary depending on the cell type, receptor expression levels, and the specific assay being performed. However, published data indicates an EC50 of approximately 0.93 nM for stimulating inositol phosphate formation in primary cultures of newborn mouse cortical glial cells.[2] In cAMP assays using U2OS cells endogenously expressing the NK1 receptor, an EC50 of 2.2 ± 0.5 nM has been reported.[8]
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Problem: I am observing high variability or a lack of response in my cell-based assays with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | Prepare fresh solutions of this compound for each experiment. If using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles. Consider including protease inhibitors in your assay buffer, as Substance P can be degraded by metalloproteases.[9] |
| Suboptimal Cell Health | Ensure cells are healthy and not overgrown. Use cells within a consistent passage number range for all experiments. Check for signs of contamination. |
| Low Receptor Expression | Verify the expression of the NK1 receptor in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, incubation time, and temperature. For GPCR assays, the stimulation time can significantly impact the results; ensure you have reached equilibrium.[10] |
| Reagent Issues | Check the quality and expiration dates of all reagents, including cell culture media, buffers, and assay components. |
Experimental Protocols
Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor
-
[3H]this compound (Radioligand)
-
Unlabeled this compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
Procedure:
-
Prepare cell membranes from HEK293-hNK1R cells.
-
In a 96-well plate, add 50 µL of binding buffer to all wells.
-
Add 25 µL of unlabeled this compound at various concentrations (for competition curve) or buffer (for total binding).
-
For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Add 25 µL of [3H]this compound to all wells at a final concentration close to its Kd.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvest the membranes onto a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Analyze the data using non-linear regression to determine IC50 values.
Calcium Imaging Assay
This protocol describes how to measure intracellular calcium mobilization in response to this compound using the fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-K1 or SH-SY5Y)
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
Procedure:
-
Seed cells onto glass-bottom dishes or 96-well imaging plates and grow to 70-80% confluency.
-
Prepare a Fura-2 AM loading solution: 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 30-45 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye and incubate for a further 30 minutes to allow for complete de-esterification of the dye.
-
Place the plate on a fluorescence microscope or plate reader equipped for ratiometric imaging.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add this compound at the desired concentration and continue to record the fluorescence ratio (F340/F380).
-
An increase in the F340/F380 ratio indicates an increase in intracellular calcium.
cAMP Accumulation Assay
This protocol outlines a method to measure changes in intracellular cAMP levels following stimulation with this compound using a competitive immunoassay.
Materials:
-
Cells expressing the NK1 receptor
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX)
Procedure:
-
Seed cells into a 96-well or 384-well plate and grow to the desired confluency.
-
Remove the culture medium and replace it with stimulation buffer. Incubate for 30 minutes at 37°C.
-
Add this compound at various concentrations to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Generate a dose-response curve to determine the EC50 of this compound.
Visualizations
Caption: NK1 Receptor Signaling Pathway Activation by this compound.
Caption: A step-by-step workflow for troubleshooting inconsistent results.
Caption: Logical diagram for diagnosing the root cause of no or low signal.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Further demonstration that this compound is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
minimizing off-target effects of [Pro9]-Substance P
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects of [Pro9]-Substance P.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a synthetic analog of Substance P, an endogenous neuropeptide belonging to the tachykinin family.[1] It is a potent and highly selective agonist for the neurokinin-1 (NK-1) receptor.[2][3] Researchers use this compound as a tool to specifically investigate the physiological and pathological roles of the NK-1 receptor, due to its reduced activity at other neurokinin receptors (NK-2 and NK-3) compared to the native Substance P.[2]
Q2: What are the known on-target effects of this compound?
Activation of the NK-1 receptor by this compound initiates a cascade of intracellular signaling events. The NK-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq and Gs proteins.[4][5] This leads to the activation of two main second messenger pathways:
-
Phospholipase C (PLC) Pathway: Activation of Gq leads to the stimulation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Adenylate Cyclase (AC) Pathway: Activation of Gs stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6]
These signaling pathways are involved in a variety of cellular responses, including neurotransmission, inflammation, and cell proliferation.[1]
Q3: What are the potential off-target effects of this compound?
While this compound is known for its high selectivity for the NK-1 receptor over NK-2 and NK-3 receptors, the parent compound, Substance P, has been shown to interact with other receptors.[2] A key potential off-target family of receptors are the Mas-related G protein-coupled receptors (Mrgprs).[7][8][9][10] Substance P can activate Mrgprs, particularly on mast cells and sensory neurons, leading to responses such as itch and degranulation.[7][9][10]
Although direct evidence for this compound binding to and activating Mrgprs is limited, researchers should be aware of this possibility, especially when observing unexpected or anomalous experimental results.
Q4: How can I determine if the observed effects in my experiment are on-target or off-target?
To differentiate between on-target NK-1 receptor-mediated effects and potential off-target effects, a combination of pharmacological and molecular approaches is recommended. This can include:
-
Use of Selective Antagonists: Employing a highly selective NK-1 receptor antagonist to see if it blocks the observed effect of this compound. If the effect is blocked, it is likely mediated by the NK-1 receptor.
-
Control Experiments with Substance P: Comparing the effects of this compound with those of Substance P. If Substance P elicits a different or more pronounced effect, it might be due to its activity at other receptors like NK-2, NK-3, or Mrgprs.
-
Use of Cell Lines with and without the Target Receptor: If possible, perform experiments in cell lines that endogenously express the NK-1 receptor and in parallel with cell lines that lack the receptor (or where the receptor has been knocked out). An on-target effect will only be observed in the receptor-expressing cells.
-
Investigating Downstream Signaling Pathways: Characterize the signaling cascade activated by this compound in your experimental system. If the observed signaling does not align with the known Gq/Gs pathways of the NK-1 receptor, it may indicate an off-target interaction.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular responses to this compound.
| Possible Cause | Troubleshooting Steps |
| Cell line heterogeneity or passage number effects. | 1. Ensure a consistent and low passage number for your cell lines. 2. Regularly perform cell line authentication. 3. Check for mycoplasma contamination. |
| Reagent quality and stability. | 1. Aliquot and store this compound according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. 2. Prepare fresh solutions for each experiment. 3. Verify the quality of other reagents, such as cell culture media and buffers. |
| Potential off-target effects. | 1. Perform a dose-response curve to determine the EC50 of this compound in your system. High concentrations are more likely to induce off-target effects. 2. Use a selective NK-1 receptor antagonist to confirm on-target activity. 3. If available, test a structurally unrelated NK-1 receptor agonist to see if it reproduces the effect. 4. Consider the possibility of Mrgpr activation, especially in mast cells or neuronal cultures. |
Issue 2: High background or low signal-to-noise ratio in functional assays (e.g., Calcium mobilization, cAMP).
| Possible Cause | Troubleshooting Steps |
| Suboptimal assay conditions. | 1. Optimize cell seeding density. Over-confluent or under-confluent cells can lead to inconsistent responses. 2. Titrate the concentration of fluorescent dyes or assay reagents. 3. Optimize incubation times for ligand stimulation and reagent addition. |
| Cell health and viability. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure cells are healthy before starting the functional assay. 2. Use a gentle cell handling technique to minimize cell stress. |
| Autofluorescence of compounds or plates. | 1. If testing this compound in the presence of other compounds, check for their intrinsic fluorescence at the assay wavelengths. 2. Use black-walled, clear-bottom plates for fluorescence-based assays to reduce background. |
Data Presentation
The following tables summarize the known receptor binding and functional activity data for this compound and its parent compound, Substance P. Note the lack of direct binding data for this compound at Mrgprs, which represents a key area for further investigation.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (Kd) | Species | Reference |
| This compound | NK-1 | 1.48 nM | Rat | [2] |
| Substance P | NK-1 | High Affinity | Human/Rodent | [8][10] |
| Substance P | MrgprB2 | Lower Affinity (EC50 ~50 µM) | Mouse | [8] |
| Substance P | MrgprX2 | Binds | Human | [8][10] |
Table 2: Functional Activity
| Ligand | Receptor | Assay | Activity (EC50) | Species | Reference |
| This compound | NK-1 | Phosphoinositide Turnover | No activity | Hamster | [2] |
| This compound | NK-2 | Contraction Assay | No activity | Rabbit | [2] |
| This compound | NK-3 | Contraction Assay | No activity | Rat | [2] |
| Substance P | NK-1 | Calcium Mobilization & cAMP | -log EC50: 8.5 & 7.8 M | Human | [5] |
Experimental Protocols
NK-1 Receptor Binding Assay (Competitive Binding)
This protocol is adapted from competitive binding assays for GPCRs.
Materials:
-
HEK293 cells stably expressing the human NK-1 receptor.
-
Radiolabeled Substance P analog (e.g., [3H]Substance P).
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates.
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Culture NK-1 expressing cells to ~90% confluency. Harvest and resuspend in Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of cell suspension + 25 µL of [3H]Substance P (at a final concentration near its Kd) + 25 µL of Binding Buffer.
-
Non-specific Binding: 50 µL of cell suspension + 25 µL of [3H]Substance P + 25 µL of a high concentration of unlabeled Substance P (e.g., 10 µM).
-
Competitive Binding: 50 µL of cell suspension + 25 µL of [3H]Substance P + 25 µL of a serial dilution of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate and wash 3 times with ice-cold Wash Buffer.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the Ki value.
Calcium Mobilization Assay
This protocol is a general guide for measuring Gq-coupled receptor activation.
Materials:
-
Cells expressing the NK-1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with Assay Buffer.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.
-
Compound Injection: Inject a solution of this compound at various concentrations.
-
Signal Detection: Immediately after injection, continuously measure the fluorescence intensity for 60-120 seconds.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50.
cAMP Accumulation Assay
This protocol is a general guide for measuring Gs-coupled receptor activation.
Materials:
-
Cells expressing the NK-1 receptor.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Stimulation Buffer (as per kit instructions), often containing a phosphodiesterase inhibitor like IBMX.
-
This compound.
-
Forskolin (as a positive control for Gs activation).
Procedure:
-
Cell Preparation: Harvest and resuspend cells in Stimulation Buffer to the desired concentration.
-
Assay Setup: In a 96-well plate, add cells and varying concentrations of this compound or Forskolin.
-
Incubation: Incubate the plate at room temperature or 37°C for the time recommended by the assay kit manufacturer (typically 30-60 minutes).
-
Cell Lysis and Detection: Add the lysis reagent and detection reagents from the cAMP assay kit according to the manufacturer's protocol.
-
Signal Measurement: Read the plate on a suitable plate reader (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in each sample and plot it against the log concentration of this compound to determine the EC50.
Cell Viability Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of a compound.
Materials:
-
Cells of interest.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Absorbance plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the Solubilization Solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of this compound on cell viability.
Visualizations
Caption: NK-1 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Further demonstration that this compound is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. misterx95.myds.me [misterx95.myds.me]
- 10. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]
Technical Support Center: Improving the Stability of [Pro9]-Substance P for Long-Term Experiments
Welcome to the technical support center for [Pro9]-Substance P. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound for successful long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Substance P?
This compound is a synthetic analog of Substance P (SP), an eleven-amino acid neuropeptide.[1] In this analog, the glycine residue at position 9 has been replaced by a proline residue. This modification makes this compound a potent and selective agonist for the Neurokinin-1 (NK-1) receptor, showing a high affinity for this receptor subtype.[2][3][4]
Q2: What are the primary stability concerns for this compound in long-term experiments?
Like many peptides, this compound is susceptible to several degradation pathways in aqueous solutions, which can impact its biological activity over time. The primary concerns include:
-
Proteolytic Degradation: Although the Proline substitution at position 9 is expected to increase resistance to certain proteases compared to native Substance P, enzymatic degradation remains a potential issue, especially in biological media.[5]
-
Oxidation: The C-terminal methionine residue is prone to oxidation, which can significantly reduce the peptide's activity.[1]
-
Aggregation: At high concentrations or under certain buffer conditions, peptides can self-associate and form aggregates, leading to precipitation and loss of function.
-
Deamidation and Hydrolysis: Asparagine and glutamine residues can undergo deamidation, and peptide bonds can be hydrolyzed, particularly at non-optimal pH values.
Q3: How should I store lyophilized and solubilized this compound for optimal stability?
For optimal long-term stability, follow these storage guidelines:
| Formulation | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C or -80°C | Several years | Store in a desiccator to minimize moisture exposure. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Stock Solution (in organic solvent like DMSO) | -20°C or -80°C | Up to 6 months | Use anhydrous, sterile-filtered DMSO. Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution (for immediate use) | 2-8°C | 24-48 hours | Prepare fresh daily if possible. Use sterile, nuclease-free water or buffer. For longer storage, freeze at -20°C or -80°C in aliquots. |
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound in long-term experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of biological activity over time | Peptide Degradation (Oxidation or Proteolysis) | Minimize Oxidation: • Use degassed, antioxidant-free solvents. • Prepare solutions fresh and use them promptly. • Consider adding antioxidants like N-acetylcysteine or methionine to the buffer (test for compatibility with your assay).[6]Prevent Proteolysis: • Work in a sterile environment to prevent microbial contamination. • If using biological media, consider adding a broad-spectrum protease inhibitor cocktail. |
| Precipitate forms in the solution | Peptide Aggregation | Optimize Solubility: • Ensure the peptide is fully dissolved in a small amount of organic solvent (e.g., DMSO) before adding to the aqueous buffer.[7] • Add the concentrated peptide solution dropwise to the stirred aqueous buffer to avoid localized high concentrations.[7]Adjust Buffer Conditions: • Optimize the pH of the buffer. Peptides are often least soluble at their isoelectric point (pI).[8] • Adjust the ionic strength of the buffer. Try different salt concentrations (e.g., 150 mM NaCl).[9] |
| Inconsistent experimental results | Repeated Freeze-Thaw Cycles | Proper Aliquoting: • Upon initial solubilization, divide the stock solution into single-use aliquots to avoid repeated freezing and thawing. |
| Adsorption to Surfaces | Use Appropriate Labware: • Use low-protein-binding microcentrifuge tubes and pipette tips. • Consider siliconizing glassware to minimize adsorption. |
Experimental Protocols
Protocol: Assessing the Stability of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a method to determine the stability of this compound in a specific buffer over time.
1. Materials:
-
Lyophilized this compound
-
Sterile, HPLC-grade water
-
Desired experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Acetonitrile (ACN), HPLC-grade
-
Trifluoroacetic acid (TFA), HPLC-grade
-
RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
UV detector
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve in a minimal amount of an appropriate solvent (e.g., sterile water or a small percentage of ACN) to create a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the experimental buffer to the final working concentration (e.g., 100 µg/mL).
-
Aliquot the solution into several low-protein-binding tubes.
-
-
Time-Zero Analysis (T=0):
-
Immediately analyze one aliquot using the RP-HPLC method described below. This will serve as the baseline.
-
-
Incubation:
-
Store the remaining aliquots under the desired experimental conditions (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one aliquot from storage.
-
Analyze the sample by RP-HPLC.
-
-
RP-HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be 5-95% Mobile Phase B over 20-30 minutes. This may need to be optimized for your specific column and system.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 214 nm or 280 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the stability profile.
-
Visualizations
Signaling Pathway of this compound
This compound, like Substance P, is a high-affinity agonist for the Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR).[10][11][12][13] Activation of the NK-1 receptor initiates downstream signaling cascades through Gq and Gs proteins, leading to the activation of phospholipase C (PLC) and adenylyl cyclase (AC). This results in the generation of second messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC) and protein kinase A (PKA), respectively.[10][14][15] These pathways regulate a variety of cellular responses, including proliferation, inflammation, and neurotransmission.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Further demonstration that this compound is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of substance P and its common in vivo-formed metabolites on MRGPRX2 and human mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. mdpi.com [mdpi.com]
- 11. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [Pro9]-Substance P In Vivo Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [Pro9]-Substance P. This resource provides comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during in vivo experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with this compound in vivo.
Problem 1: Difficulty Dissolving this compound
Question: I am having trouble dissolving this compound for my in vivo experiment. What is the recommended solvent and procedure?
Answer:
The solubility of peptides like this compound can be challenging. Here is a systematic approach to solubilization:
-
Start with Sterile Water or Saline: For many in vivo applications, the preferred vehicle is sterile, isotonic saline. Attempt to dissolve the lyophilized peptide in a small amount of sterile water first. If it dissolves, you can then dilute it to the final desired concentration with sterile saline. It is crucial to never inject pure water intravenously , as this can cause hemolysis. For intraperitoneal or subcutaneous injections, while saline is preferred to maintain isotonicity, sterile water may be used for initial solubilization before dilution.
-
Use of Co-solvents for Hydrophobic Peptides: If the peptide does not dissolve in aqueous solutions, you can try a small amount of an organic solvent.
-
DMSO: Dissolve the peptide in a minimal volume of dimethyl sulfoxide (DMSO) first. Once fully dissolved, slowly add sterile saline or phosphate-buffered saline (PBS) to reach the final desired concentration. Be aware that high concentrations of DMSO can have pharmacological effects and may be toxic to animals. It is recommended to keep the final DMSO concentration below 10%, and ideally below 1%, for in vivo studies.
-
Ethanol: A small amount of ethanol can also be used for initial solubilization, followed by dilution with saline or PBS. Similar to DMSO, the final concentration of ethanol should be kept to a minimum.
-
-
Sonication: If you observe particulate matter after adding the solvent, gentle sonication in a water bath for a few minutes can help to break up aggregates and facilitate dissolution.
-
pH Adjustment: The solubility of peptides can be pH-dependent. If the peptide is acidic, adding a small amount of a basic solution like 0.1 M sodium bicarbonate can help. Conversely, for a basic peptide, a small amount of a dilute acid like 0.1 M acetic acid may be beneficial. Always use sterile solutions for pH adjustment.
Key Considerations:
-
Always use sterile and pyrogen-free reagents and vials.
-
Prepare solutions fresh on the day of the experiment if possible to minimize degradation.
-
If storage of a stock solution is necessary, it is generally recommended to store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Problem 2: Lack of Expected Biological Response In Vivo
Question: I have administered this compound to my animal models, but I am not observing the expected physiological or behavioral effects. What could be the issue?
Answer:
Several factors can contribute to a lack of efficacy in vivo. Consider the following troubleshooting steps:
-
Peptide Integrity and Stability:
-
Degradation: Peptides are susceptible to degradation by proteases present in biological fluids. While this compound is an analog designed for increased stability compared to native Substance P, degradation can still occur. Substance P is known to be degraded by enzymes such as neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE)[1]. Ensure the peptide has been stored correctly (lyophilized at -20°C or colder, protected from light) and that solutions are prepared fresh.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of plastic and glass vials, leading to a lower effective concentration. To mitigate this, consider using low-protein-binding tubes and pre-rinsing pipette tips with the peptide solution.
-
-
Dose and Administration Route:
-
Dose-Response: The dose of this compound may be insufficient to elicit a response. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental model and endpoint.
-
Route of Administration: The bioavailability and distribution of the peptide are highly dependent on the route of administration (e.g., intravenous, intraperitoneal, subcutaneous, intracerebroventricular). An intravenous (IV) injection will result in rapid systemic distribution, while an intracerebroventricular (ICV) injection will target the central nervous system more directly. Ensure the chosen route is appropriate for the intended target tissue.
-
-
Experimental Design:
-
Vehicle Controls: Always include a vehicle-only control group to ensure that the observed effects are due to the peptide and not the solvent.
-
Positive Controls: If possible, include a positive control compound known to elicit the expected response to validate your experimental setup.
-
Timing of Observation: The biological effects of this compound may be transient. Ensure that you are monitoring for the expected outcomes at the appropriate time points post-administration. For instance, some behavioral effects may have a rapid onset and short duration.
-
Experimental Workflow for Troubleshooting Lack of Efficacy
Caption: A logical workflow for troubleshooting the absence of an in vivo response to this compound.
Problem 3: Unexpected or Adverse Behavioral Effects
Question: After administering this compound, I am observing unexpected behaviors in my animals, such as excessive grooming or agitation. Are these known side effects, and how can I control for them?
Answer:
Yes, activation of NK-1 receptors in the central nervous system can lead to a range of behavioral effects.
-
Known Behavioral Effects: Intracerebroventricular or direct intracerebral administration of Substance P or its agonists has been associated with behaviors such as excessive grooming, scratching, and "wet-dog shakes"[2]. In some contexts, it can also induce anxiety-like behaviors or agitation[3][4]. Intranigral infusions of this compound have been shown to cause vacuous chewing movements in rats[5].
-
Controlling for Off-Target Effects:
-
Specificity of this compound: this compound is a highly selective agonist for the NK-1 receptor. However, at very high concentrations, the possibility of off-target effects on other neurokinin receptors (NK-2, NK-3) cannot be entirely ruled out, although it is less likely with this specific analog.
-
Use of Antagonists: To confirm that the observed behavioral effects are mediated by the NK-1 receptor, you can pre-treat a cohort of animals with a specific NK-1 receptor antagonist. If the antagonist blocks the behavioral effects of this compound, it provides strong evidence for on-target activity.
-
Dose Reduction: The observed adverse effects may be dose-dependent. Consider reducing the dose to a level that still produces the desired therapeutic or physiological effect but minimizes the unwanted behavioral side effects.
-
-
Consideration of the Vehicle: As mentioned previously, the vehicle itself can have behavioral effects. Ensure that your vehicle control group does not exhibit the same adverse behaviors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the neurokinin-1 (NK-1) receptor, which is a G-protein coupled receptor (GPCR). Binding of this compound to the NK-1 receptor activates various downstream signaling pathways, primarily through Gαq and Gαs proteins. This leads to the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events can lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, vasodilation, and modulation of inflammatory processes.
Signaling Pathway of this compound via the NK-1 Receptor
Caption: The signaling cascade initiated by the binding of this compound to the NK-1 receptor.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from light. Once reconstituted in a solvent, it is best to prepare fresh solutions for each experiment. If you need to store a stock solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to one month.
Q3: How stable is this compound in vivo?
A3: While this compound is designed to be more resistant to degradation than native Substance P, it is still susceptible to enzymatic degradation in vivo. The half-life of Substance P in tissues is very short, on the order of seconds to minutes. In plasma, Substance P is more stable and can last for hours[6][7]. The primary enzymes involved in the degradation of Substance P are neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE)[1]. The in vivo stability of this compound will depend on the tissue and the local concentration of these and other peptidases.
Q4: What are appropriate control experiments for in vivo studies with this compound?
A4: To ensure the validity of your experimental results, the following control groups are essential:
-
Vehicle Control: A group of animals that receives an injection of the vehicle (the solvent used to dissolve this compound) without the peptide. This controls for any effects of the injection procedure or the vehicle itself.
-
Sham Control (for surgical models): If your experiment involves a surgical procedure (e.g., cannulation for ICV injection), a sham control group that undergoes the same surgery without the administration of the peptide or vehicle is necessary.
-
NK-1 Receptor Antagonist Control: To demonstrate that the effects of this compound are specifically mediated by the NK-1 receptor, a group of animals can be pre-treated with a selective NK-1 receptor antagonist before the administration of this compound.
-
Inactive Peptide Control (Optional): In some cases, it may be beneficial to include a control group that receives an inactive analog of this compound to control for non-specific peptide effects.
Quantitative Data
Table 1: Solubility and Stability of this compound
| Parameter | Recommendation | Notes |
| Solubility | ||
| Aqueous Buffers (Saline, PBS) | Soluble, but may require assistance. | Start with sterile water, then dilute with buffer. |
| DMSO | Soluble. | Use minimal volume for initial dissolution. |
| Ethanol | Soluble. | Use minimal volume for initial dissolution. |
| Storage Stability | ||
| Lyophilized Powder | -20°C to -80°C for long-term storage. | Protect from light. |
| Reconstituted Solution | Prepare fresh for each experiment. | If necessary, store at -20°C for up to one month in aliquots. Avoid freeze-thaw cycles. |
Table 2: Recommended In Vivo Dosages and Administration Parameters for Rodents
| Administration Route | Species | Recommended Needle Gauge | Maximum Injection Volume | Example Effective Dose Range |
| Intravenous (IV) - Tail Vein | Rat | 25-27 G[8] | 5 ml/kg (bolus)[8] | 0.65 nmol/kg (for cardiovascular effects) |
| Mouse | 27-30 G | 0.2 ml | Varies by study | |
| Intraperitoneal (IP) | Rat | 23-25 G | < 10 ml/kg | Varies by study |
| Mouse | 25-27 G | < 10 ml/kg | 10 mg/kg (for some Substance P effects)[9] | |
| Subcutaneous (SC) | Rat | 23-25 G[10] | 5 ml/kg per site[10] | Varies by study |
| Mouse | 25-27 G[11] | 5 ml/kg per site[11] | Varies by study | |
| Intracerebroventricular (ICV) | Rat | 26-28 G | 1-10 µl | 2.5 nmol (intranigral)[5] |
| Mouse | 26-28 G | 1-5 µl | Varies by study |
Note: The effective dose can vary significantly depending on the specific animal model, the endpoint being measured, and the desired effect. It is strongly recommended to perform a pilot dose-response study to determine the optimal dose for your experiment.
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection in Rats
This protocol is adapted from standard procedures for IV injection in rodents[8][12][13][14][15].
Materials:
-
This compound solution in sterile saline
-
Rat restrainer
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
-
Sterile 25-27 G needles and 1 ml syringes
-
Gauze pads
Procedure:
-
Preparation: Prepare the this compound solution at the desired concentration in sterile saline. Warm the solution to room temperature.
-
Animal Restraint: Place the rat in an appropriate restrainer, allowing the tail to be accessible.
-
Vein Dilation: Warm the rat's tail using a heat lamp or by placing it on a warming pad for a few minutes to dilate the lateral tail veins. Be careful not to overheat the tail.
-
Site Preparation: Gently wipe the tail with a 70% ethanol wipe to clean the injection site and improve visualization of the veins.
-
Injection:
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).
-
You may observe a small flash of blood in the hub of the needle upon successful entry.
-
Slowly inject the solution. There should be no resistance. If you feel resistance or see a bleb forming under the skin, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the tail.
-
-
Post-Injection:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad for about 30 seconds to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol is based on standard guidelines for IP injections in mice[16][17][18].
Materials:
-
This compound solution in sterile saline
-
Sterile 25-27 G needles and 1 ml syringes
-
70% ethanol or isopropanol wipes
Procedure:
-
Preparation: Prepare the this compound solution in sterile saline and warm it to room temperature.
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck with your thumb and forefinger.
-
Turn the mouse over so that its abdomen is facing up, and secure the tail with your little finger against your palm. This will immobilize the mouse.
-
Tilt the mouse's head slightly downwards.
-
-
Site Identification: The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection:
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle, with the bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back on the plunger to ensure you have not entered a blood vessel (no blood should appear) or an organ (no colored fluid should appear).
-
If aspiration is clear, inject the solution smoothly.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
Protocol 3: Subcutaneous (SC) Injection in Rodents
This protocol follows standard procedures for subcutaneous injections[10][11][19][20][21].
Materials:
-
This compound solution in sterile saline
-
Sterile 23-27 G needles and appropriate size syringes
-
70% ethanol or isopropanol wipes (optional for SC)
Procedure:
-
Preparation: Prepare the this compound solution and warm it to room temperature.
-
Animal Restraint: Securely restrain the rodent. For mice, scruffing is effective. For rats, they can be gently held or wrapped in a towel.
-
Site Identification: The most common site for SC injection is the loose skin over the back, between the shoulder blades (the scruff).
-
Injection:
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the animal's back.
-
Gently aspirate to ensure you are not in a blood vessel.
-
Inject the solution. You will feel a small bleb form under the skin.
-
-
Post-Injection:
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the animal to its cage and monitor.
-
References
- 1. mdpi.com [mdpi.com]
- 2. genscript.com [genscript.com]
- 3. mdpi.com [mdpi.com]
- 4. Cardiovascular responses induced by intrathecal substance P in the conscious freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intranigral stimulation of oral movements by [Pro9] substance P, a neurokinin-1 receptor agonist, is enhanced in chronically neuroleptic-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Substance P promotes epidural fibrosis via induction of type 2 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.vt.edu [research.vt.edu]
- 13. depts.ttu.edu [depts.ttu.edu]
- 14. research.vt.edu [research.vt.edu]
- 15. Intravenous (tail vein) injection of AAV into rat [protocols.io]
- 16. ltk.uzh.ch [ltk.uzh.ch]
- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 20. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
Technical Support Center: [Pro9]-Substance P Microinjection
Welcome to the technical support center for [Pro9]-Substance P microinjection techniques. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a potent and selective agonist for the neurokinin-1 (NK-1) receptor.[1][2][3] It is a synthetic analog of Substance P, modified to exhibit higher selectivity for the NK-1 receptor compared to other tachykinin receptors. This selectivity makes it a valuable tool for investigating the specific roles of the NK-1 receptor in various physiological processes, including pain, inflammation, and anxiety-related behaviors.[4][5]
Q2: How should this compound be stored?
A2: Lyophilized this compound should be stored at -20°C and protected from light as it can be hygroscopic.[6] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Stock solutions are generally stable for up to one month when stored at -20°C.[7]
Q3: What is the best solvent for reconstituting this compound?
A3: this compound is soluble in water and acidic solutions.[5] For initial reconstitution, sterile, distilled water is often used.[6] If solubility issues arise, a small amount of a solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.[3] For in vivo preparations, a common vehicle is sterile saline.[8]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is highly selective for the NK-1 receptor, very high concentrations may lead to biphasic dose-response effects or interact with other receptors.[9] Substance P itself can also activate Mas-related G protein-coupled receptors (Mrgprs), which can induce itch.[10] It is crucial to perform dose-response studies to determine the optimal concentration that elicits the desired effect without significant off-target activity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Behavioral/Cellular Effect | Peptide Degradation: this compound, like other peptides, is susceptible to enzymatic degradation in vivo.[11][12] | - Prepare fresh solutions for each experiment. - Consider co-injection with peptidase inhibitors, though this may have confounding effects. - Use a stabilized analog if available and appropriate for the study. |
| Incorrect Injection Site: Missing the target brain region. | - Verify stereotaxic coordinates and refine surgical technique. - Co-inject a fluorescent tracer to visually confirm the injection site post-experiment. - Perform histological analysis to confirm cannula placement. | |
| Suboptimal Peptide Concentration: The dose may be too low to elicit a response or so high that it causes receptor desensitization or off-target effects.[9] | - Perform a dose-response curve to identify the optimal concentration for the desired effect in your specific model. | |
| Clogged Microinjection Needle | Peptide Aggregation/Precipitation: The peptide may come out of solution, especially at high concentrations or in certain buffers. | - Centrifuge the peptide solution before loading the needle and carefully aspirate the supernatant.[13] - Ensure the vehicle is compatible with the peptide and consider using a small percentage of a solubilizing agent like DMSO if necessary. - Maintain a slight positive pressure in the needle during insertion to prevent backflow and clogging at the tip.[14] |
| Tissue Debris: Coring of tissue during needle insertion. | - Use sharp, beveled micropipettes. - Insert the needle slowly and smoothly. - A brief, small-volume pre-injection before entering the target structure can sometimes clear minor blockages. | |
| Evidence of Neuronal Damage or Excessive Inflammation | Mechanical Injury: Damage caused by the injection needle and the volume of fluid injected. | - Use smaller diameter needles (e.g., glass capillaries) to minimize tissue displacement. - Inject small volumes at a slow, controlled rate (e.g., 100-200 nL/min). - Allow a post-injection diffusion period before retracting the needle to minimize backflow and tissue disruption. |
| Neuroinflammatory Response: Substance P itself is a proinflammatory neuropeptide.[15][16] | - Use the lowest effective concentration of this compound. - Include a vehicle-injected control group to assess the inflammatory response to the injection procedure itself. - Analyze tissue for markers of gliosis and neuronal injury. |
Quantitative Data Summary
The following tables summarize typical experimental parameters for this compound microinjection studies. Note that optimal parameters may vary depending on the specific brain region, animal model, and experimental goals.
Table 1: this compound Concentration and Volume
| Brain Region | Animal Model | Concentration | Injection Volume | Observed Effect | Reference |
| Substantia Nigra | Rat | 2.5 nmol | Not Specified | Increased vacuous chewing movements | [17] |
| Medial Amygdala | Rat | 0.1 and 1 pmol | Not Specified | Anxiogenic-like effect | [9] |
| Periaqueductal Gray | Mouse | Not Specified | Not Specified | Anxiogenic effect | [4] |
Table 2: General Microinjection Parameters
| Parameter | Recommended Range | Rationale |
| Needle/Cannula Size | 26-33 gauge or pulled glass capillaries (10-40 µm tip) | Smaller diameters minimize tissue damage. |
| Injection Volume | 100 - 500 nL per site | Minimizes mechanical damage and non-specific effects due to volume. |
| Flow Rate | 100 - 200 nL/min | Slow infusion prevents rapid pressure changes and tissue damage. |
| Post-injection Diffusion Time | 1 - 5 minutes | Allows for diffusion of the peptide away from the needle tip, reducing backflow upon retraction. |
Experimental Protocols
Protocol 1: Preparation of this compound for Microinjection
-
Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature before opening. Reconstitute the peptide in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile saline to a stock concentration of 1 mM. Gently vortex to dissolve.
-
Dilution: On the day of the experiment, dilute the stock solution to the desired final concentration with the same vehicle.
-
Filtration and Storage: For sterility, the final solution can be passed through a 0.22 µm syringe filter. Keep the solution on ice until use. For any unused portion of the stock solution, aliquot and store at -20°C or -80°C.
Protocol 2: Stereotaxic Microinjection into the Rodent Brain
-
Anesthesia and Surgery: Anesthetize the animal using an approved protocol (e.g., isoflurane or ketamine/xylazine cocktail). Place the animal in a stereotaxic frame.
-
Craniotomy: Following sterile procedures, make a midline incision in the scalp and retract the skin. Perform a small craniotomy over the target brain region using a dental drill.
-
Micropipette Preparation and Loading: Pull a glass micropipette to a tip diameter of 10-40 µm. Backfill the micropipette with the prepared this compound solution using a microloader pipette tip.
-
Injection: Lower the micropipette to the predetermined stereotaxic coordinates for the target brain region. Infuse the desired volume of this compound solution at a controlled rate using a microinfusion pump.
-
Post-Injection: Leave the micropipette in place for 1-5 minutes post-injection to allow for diffusion and to prevent backflow.
-
Withdrawal and Closure: Slowly withdraw the micropipette. Suture the scalp incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring, as per institutional guidelines.
Visualizations
Caption: this compound binding to the NK-1 receptor activates Gq/11, leading to downstream signaling.
Caption: A generalized workflow for in vivo this compound microinjection experiments.
References
- 1. scbt.com [scbt.com]
- 2. Further demonstration that this compound is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. abbiotec.com [abbiotec.com]
- 7. glpbio.com [glpbio.com]
- 8. Substance P | Endogenous Metabolite | Neurokinin receptor | TargetMol [targetmol.com]
- 9. Substance P in the medial amygdala: Emotional stress-sensitive release and modulation of anxiety-related behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substance P and analogues: biological activity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of substance P by the neuroblastoma cells and their membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. community.alliancegenome.org [community.alliancegenome.org]
- 14. Microinjection for precision genome editing in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substance P enhances microglial density in the substantia nigra through neurokinin-1 receptor/NADPH oxidase-mediated chemotaxis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substance P in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intranigral stimulation of oral movements by [Pro9] substance P, a neurokinin-1 receptor agonist, is enhanced in chronically neuroleptic-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Pro9]-Substance P and NK1 Receptor Tachyphylaxis
Welcome to the technical support center for researchers working with [Pro9]-Substance P. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to tachyphylaxis, a common phenomenon observed with G protein-coupled receptor (GPCR) agonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a synthetic analog of Substance P (SP), an eleven-amino acid neuropeptide.[1] It is a potent and selective agonist for the Neurokinin-1 (NK1) receptor, a G protein-coupled receptor involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2] Its high selectivity makes it a valuable tool for studying the specific functions of the NK1 receptor without the confounding effects of activating other neurokinin receptors.[2]
Q2: What is tachyphylaxis and why does it occur with this compound?
A2: Tachyphylaxis, also known as desensitization, is a rapid decrease in the response to a drug following repeated administration.[3] When this compound repeatedly binds to the NK1 receptor, the cell initiates several processes to dampen the signal. This is a protective mechanism to prevent overstimulation. The primary mechanisms include:
-
Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated NK1 receptor.[3]
-
β-Arrestin Recruitment: Phosphorylation of the receptor promotes the binding of β-arrestin proteins, which sterically hinder the coupling of the receptor to its G protein, thereby blocking downstream signaling.[3]
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes, removing the receptors from the cell surface and making them unavailable for further stimulation.[4]
Q3: How quickly does tachyphylaxis to this compound develop and how long does it take to recover?
A3: The onset of tachyphylaxis to NK1 receptor agonists is rapid, often occurring within minutes of continuous or repeated exposure. Recovery, or resensitization, is a slower process. Studies on native Substance P have shown that after a one-minute exposure, the response is significantly diminished upon a second challenge five minutes later. Complete resensitization of calcium mobilization can take approximately 30 minutes.[5] Receptor internalization can be observed within three minutes of agonist exposure, with receptors gradually returning to the cell surface over a period of up to two hours.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Diminishing or No Response to Repeated Applications of this compound
Possible Cause: You are likely observing tachyphylaxis due to NK1 receptor desensitization and internalization.
Solutions:
-
Introduce Washout Periods: Between applications of this compound, thoroughly wash the cells or tissue with a buffer to remove the agonist. This allows for receptor dephosphorylation and recycling back to the cell surface. Based on available data, a washout period of at least 30 minutes is recommended to begin seeing recovery, with longer periods (up to 2-3 hours) potentially needed for full resensitization.[5][7]
-
Optimize Agonist Concentration: Use the lowest concentration of this compound that elicits a robust response (the EC50 or EC80). Higher concentrations can accelerate the rate and extent of tachyphylaxis.[8]
-
Consider a Perfusion System: For tissue bath experiments, a continuous perfusion system can help maintain a steady-state concentration and can be used to ensure complete washout between agonist applications.
Issue 2: High Variability in Response Between Experiments
Possible Causes:
-
Peptide Instability: this compound, like many peptides, can be susceptible to degradation if not handled and stored properly.
-
Inconsistent Cell/Tissue Health: The physiological state of your experimental model can significantly impact the response.
-
Incomplete Washout: Residual agonist from a previous experiment can lead to a pre-desensitized state.
Solutions:
-
Proper Peptide Handling:
-
Store lyophilized this compound at -20°C or -80°C.[9]
-
Allow the vial to warm to room temperature before opening to prevent condensation.[10]
-
Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or a buffer at pH 5-6). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[9]
-
-
Standardize Experimental Conditions:
-
Ensure consistent cell passage numbers, confluency, and serum starvation times.[2]
-
Use a consistent and thorough washing protocol between all agonist applications.
-
-
Include Control Groups: Always include appropriate positive and negative controls in your experiments to assess the health and responsiveness of your system.
Issue 3: No Initial Response to this compound
Possible Causes:
-
Low or Absent NK1 Receptor Expression: The cell line or tissue you are using may not express sufficient levels of the NK1 receptor.
-
Inactive Peptide: The this compound may have degraded due to improper storage or handling.
-
Issues with Assay Setup: Problems with your detection method (e.g., calcium dye loading, plate reader settings) can prevent the observation of a response.
Solutions:
-
Verify NK1 Receptor Expression: Confirm the presence of the NK1 receptor in your experimental model using techniques such as RT-PCR, Western blot, or immunocytochemistry.[11]
-
Test Peptide Activity: Use a fresh vial or a new batch of this compound. Perform a dose-response curve to determine the potency of the peptide in a validated system.
-
Optimize Assay Parameters:
-
For calcium imaging, ensure proper loading of the fluorescent indicator and optimize imaging parameters.[12]
-
For other assays, verify the functionality of all reagents and instrumentation.
-
Data Presentation
The kinetics of NK1 receptor desensitization and internalization are critical for experimental design. The following tables summarize key temporal data from studies on Substance P, which can be used as a guide for experiments with this compound.
Table 1: Time Course of NK1 Receptor Desensitization and Resensitization
| Experimental Phase | Time Point | Observation | Reference |
| Desensitization | 1 min | Exposure to Substance P | [5] |
| 5 min | Re-challenge with Substance P shows significantly reduced Ca2+ mobilization | [5] | |
| Resensitization | ~22 min | ~50% recovery of Ca2+ response | [5] |
| 30 min | Complete recovery of Ca2+ response | [5] | |
| 2.5 hours | NK1 receptors in cutaneous vasculature remain desensitized | [7] | |
| 3 hours | Significant recovery of skin blood flow response | [7] |
Table 2: Time Course of Substance P-Induced NK1 Receptor Internalization
| Time Point | Observation | Reference |
| 3 min | Peak number of immunoreactive endosomes observed in endothelial cells | [6] |
| 10 min | 83.5% of specifically bound Substance P is internalized in epithelial cells | [4] |
| 60 min | NK1 receptor immunoreactivity detected in larger, perinuclear vesicles | [4] |
| 120 min | Number of immunoreactive endosomes returns to baseline | [6] |
Experimental Protocols
Protocol 1: Assessing Tachyphylaxis using Calcium Imaging
This protocol is designed to measure the desensitization and resensitization of the NK1 receptor in response to this compound in cultured cells.
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293-NK1R, SH-SY5Y)
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fura-2 AM or other suitable calcium indicator dye
-
This compound stock solution
-
Microplate reader with fluorescence detection capabilities or a fluorescence microscope equipped for calcium imaging
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to each well and incubate at 37°C for 30-60 minutes.
-
Wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.
-
-
Baseline Measurement: Place the plate in the microplate reader or on the microscope stage and measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) for 1-2 minutes.
-
First Agonist Application: Add this compound at a final concentration of EC80 and record the change in fluorescence ratio for 5 minutes.
-
Washout: Aspirate the agonist-containing buffer and wash the cells three times with pre-warmed HBSS.
-
Incubation/Recovery: Add fresh HBSS and incubate the cells for a defined recovery period (e.g., 5, 15, 30, 60 minutes).
-
Second Agonist Application: After the recovery period, re-challenge the cells with the same concentration of this compound and record the fluorescence response.
-
Data Analysis: Quantify the peak fluorescence response for both the first and second agonist applications. The degree of tachyphylaxis is the percentage reduction in the second peak response compared to the first. The degree of resensitization is the recovery of the second peak response over time.
Protocol 2: Quantifying NK1 Receptor Internalization using High-Content Imaging
This protocol uses a cell line expressing a fluorescently tagged NK1 receptor to visualize and quantify its internalization upon agonist stimulation.[11]
Materials:
-
SH-SY5Y cells stably expressing NK1R-tGFP (tGFP-tagged NK1 receptor)[11]
-
Culture medium with G418 for selection
-
This compound
-
DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed NK1R-tGFP/SH-SY5Y cells in a 96-well imaging plate.
-
Agonist Stimulation: Treat the cells with varying concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Imaging: Acquire images using a high-content imaging system. Use channels for DAPI (nuclei) and GFP (NK1R-tGFP).
-
Image Analysis:
-
Use image analysis software to identify the nuclei and the cytoplasm of individual cells.
-
Quantify the fluorescence intensity of NK1R-tGFP in the cytoplasm and at the plasma membrane.
-
Internalization can be measured as an increase in the formation of fluorescent vesicles within the cytoplasm.[11]
-
Mandatory Visualizations
References
- 1. Ligand-induced Internalization and Recycling of the Human Neuropeptide Y2 Receptor Is Regulated by Its Carboxyl-terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. Recycling and resensitization of the neurokinin 1 receptor. Influence of agonist concentration and Rab GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. bachem.com [bachem.com]
- 11. innoprot.com [innoprot.com]
- 12. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for handling and aliquoting [Pro9]-Substance P
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and aliquoting [Pro9]-Substance P, along with troubleshooting guides and frequently asked questions (FAQs) to ensure successful experiments.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: The lyophilized this compound powder appears clumpy or has a crystalline form.
-
Cause: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Exposure to humid air during storage or handling can cause the lyophilized powder to change in appearance.
-
Solution: This change is usually cosmetic and should not affect the peptide's activity. To prevent this, always allow the vial to equilibrate to room temperature in a desiccator before opening. Handle the powder quickly in a dry environment.
Issue 2: Difficulty dissolving the this compound peptide.
-
Cause: The solubility of this compound can be influenced by the solvent and concentration.
-
Troubleshooting Steps:
-
Confirm the correct solvent: For concentrations up to 2 mg/mL, sterile, distilled water is recommended.[1] For higher concentrations, acetonitrile is advised.[1]
-
Gentle agitation: After adding the solvent, gently swirl or vortex the vial to aid dissolution. Avoid vigorous shaking, which can cause the peptide to aggregate.
-
Sonication: If the peptide is still not fully dissolved, a brief sonication in a water bath can help break up any aggregates.
-
For hydrophobic peptides: If water-based solvents fail, you can try dissolving the peptide in a small amount of an organic solvent like acetonitrile or methanol first, and then slowly add it to your aqueous buffer.
-
Issue 3: Inconsistent or lower-than-expected results in bioassays.
-
Cause: This can be due to several factors, including peptide degradation, inaccurate concentration, or improper storage.
-
Troubleshooting Steps:
-
Check for peptide degradation: Peptides in solution are less stable than in their lyophilized form.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][2] It is best to prepare solutions fresh on the day of use. If storage is necessary, store solutions at -20°C for up to one month.
-
Verify concentration: Ensure your stock solution concentration was calculated correctly. Remember to account for the peptide's purity if it is less than 100%.
-
Review storage conditions: Confirm that both the lyophilized powder and the reconstituted aliquots have been stored at -20°C and protected from light.[1]
-
Issue 4: Precipitation observed in the solution after thawing.
-
Cause: Some peptides can precipitate out of solution upon freezing and thawing.
-
Solution: Before use, ensure the solution has fully equilibrated to room temperature and is free of any precipitate. If precipitation is observed, gently vortex the vial to redissolve the peptide. If the precipitate persists, it may be necessary to prepare a fresh solution.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For concentrations up to 2 mg/mL, use sterile, distilled water.[1] For higher concentrations, it is recommended to use acetonitrile.[1]
Q2: How should I store the lyophilized this compound?
A2: Store the lyophilized powder at -20°C in a tightly sealed vial, protected from light.[1] As the product is hygroscopic, it is best to store it in a desiccator.[1]
Q3: How should I store the reconstituted this compound solution?
A3: After reconstitution, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C.[1] This minimizes waste and prevents degradation from repeated freeze-thaw cycles.[2]
Q4: How long is the reconstituted this compound stable in solution?
A4: While it is always best to use freshly prepared solutions, if storage is required, solutions can be stored at -20°C for up to one month.
Q5: What is the best way to handle the lyophilized powder to avoid contamination and degradation?
A5: Before opening the vial, allow it to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial. Handle the powder in a clean, dry environment, and promptly reseal the vial after use.
III. Data Presentation
Table 1: Storage and Handling Recommendations for this compound
| Form | Storage Temperature | Light Protection | Moisture Protection | Recommended Solvent (for reconstitution) | Solution Stability |
| Lyophilized Powder | -20°C | Required | Hygroscopic, store in a desiccator | N/A | N/A |
| Reconstituted Solution | -20°C | Recommended | N/A | Distilled water (≤2 mg/mL), Acetonitrile (>2 mg/mL) | Up to 1 month at -20°C |
IV. Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
1. Materials:
- Vial of lyophilized this compound
- Sterile, distilled water or acetonitrile
- Sterile, low-protein binding microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer (optional)
- Sonicator (optional)
2. Procedure:
- Remove the vial of lyophilized this compound from the -20°C freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.
- Determine the desired stock solution concentration and calculate the required volume of solvent.
- Once the vial has reached room temperature, briefly centrifuge it to ensure all the powder is at the bottom.
- In a sterile environment, carefully open the vial.
- Add the calculated volume of the appropriate solvent (sterile distilled water for ≤ 2 mg/mL or acetonitrile for > 2 mg/mL) to the vial.
- Gently swirl the vial or vortex at a low speed until the peptide is completely dissolved. If necessary, sonicate for a few minutes.
- Once the peptide is fully in solution, immediately aliquot it into single-use, sterile, low-protein binding microcentrifuge tubes.
- Label each aliquot clearly with the peptide name, concentration, and date of preparation.
- Store the aliquots at -20°C until use.
V. Mandatory Visualizations
Caption: A flowchart illustrating the recommended procedure for reconstituting and aliquoting lyophilized this compound.
Caption: A diagram showing the major signaling cascade initiated by the binding of this compound to the NK-1 receptor.
References
Validation & Comparative
Validating [Pro9]-Substance P as a Selective NK-1 Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of [Pro9]-Substance P with other neurokinin-1 (NK-1) receptor agonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate tools for their studies of the NK-1 receptor, a key player in pain, inflammation, and mood disorders.
Comparative Analysis of NK-1 Receptor Agonists
This compound has been established as a potent and selective agonist for the NK-1 tachykinin receptor. Its selectivity is a significant advantage over the endogenous ligand, Substance P, which also exhibits affinity for NK-2 and NK-3 receptors. This section provides a quantitative comparison of this compound with other commonly used selective NK-1 agonists.
| Compound | Binding Affinity (Ki/KD, nM) | Functional Potency (EC50, nM) | Assay System |
| This compound | 1.48 (KD)[1] | 0.93 ± 0.07[2] | Rat brain membranes ([3H][Pro9]-SP binding) / Newborn mouse cortical glial cells (Inositol phosphate formation) |
| Substance P | 0.33 ± 0.13 (KD)[3] | 0.45 ± 0.06[2] | Transfected CHO cells ([3H]Substance P binding) / Newborn mouse cortical glial cells (Inositol phosphate formation) |
| Septide | 2900 ± 600 (Ki) | 5 ± 2 | Rat recombinant NK-1 receptor in COS-1 cells ([3H]SP binding / Inositol phosphate accumulation) |
| GR73632 | Not explicitly found | 2 | Guinea pig vas deferens (Contraction) |
| Substance P methyl ester | Not explicitly found | Not explicitly found | Data not available in the searched literature. |
Signaling Pathways and Experimental Workflows
To understand the validation process of these agonists, it is crucial to visualize the underlying biological pathways and experimental procedures.
NK-1 Receptor Signaling Pathway
Activation of the NK-1 receptor by an agonist like this compound primarily initiates intracellular signaling through the Gq and Gs G-protein pathways. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels.
NK-1 Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
A common method to determine the binding affinity of a ligand to its receptor is the radioligand binding assay. The following diagram illustrates a typical workflow for a competition binding assay to determine the Ki of an unlabeled agonist.
Radioligand Binding Assay Workflow
Detailed Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of an unlabeled NK-1 receptor agonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human NK-1 receptor.
-
Radioligand: [3H]Substance P.
-
Unlabeled test agonist (e.g., this compound).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in binding buffer to a final protein concentration of approximately 20-40 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well for a total volume of 200 µL:
-
50 µL of various concentrations of the unlabeled test agonist (e.g., this compound) or buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).
-
50 µL of [3H]Substance P (final concentration ~0.5-1.0 nM).
-
100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled agonist concentration.
-
Determine the IC50 value (the concentration of unlabeled agonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate the NK-1 receptor, leading to an increase in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human NK-1 receptor.
-
Black, clear-bottom 96-well cell culture plates.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test agonists (e.g., this compound).
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the HEK293-NK1R cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds (Excitation: ~490 nm, Emission: ~525 nm).
-
Automatically inject various concentrations of the test agonist into the wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence.
-
Normalize the data to the response of a maximal concentration of a reference agonist (e.g., Substance P).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Phosphoinositide Turnover Assay
This assay quantifies the accumulation of inositol phosphates (IPs), a downstream product of NK-1 receptor activation via the Gq pathway.
Materials:
-
U373 MG cells (human astrocytoma cell line) or other cells endogenously or recombinantly expressing the NK-1 receptor.
-
myo-[3H]inositol.
-
Inositol-free DMEM.
-
Agonist stimulation buffer (e.g., HBSS with 10 mM LiCl).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling:
-
Plate the cells in 24-well plates and grow to near confluency.
-
Replace the culture medium with inositol-free DMEM containing myo-[3H]inositol (e.g., 1 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
Wash the cells with agonist stimulation buffer.
-
Add 0.5 mL of pre-warmed stimulation buffer containing various concentrations of the test agonist (e.g., this compound).
-
Incubate at 37°C for 30-60 minutes. The LiCl in the buffer inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the buffer and adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes.
-
Collect the TCA extracts.
-
-
Purification and Quantification:
-
Neutralize the extracts with a suitable buffer.
-
Apply the extracts to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Add the eluate to scintillation vials with scintillation fluid and count the radioactivity.
-
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphates accumulated against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
[Pro9]-Substance P: A Comparative Guide to a Selective NK-1 Receptor Agonist
In the landscape of neuroscience and pharmacology, the tachykinin family of neuropeptides and their receptors are pivotal in a multitude of physiological and pathological processes. Among these, the neurokinin-1 (NK-1) receptor, the primary receptor for Substance P (SP), is a key target for research in pain, inflammation, and mood disorders.[1][2] This guide provides a detailed comparison of [Pro9]-Substance P, a potent and selective NK-1 receptor agonist, with other agonists, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
This compound: An Overview
This compound is a synthetic analog of Substance P, engineered for enhanced selectivity and high affinity for the NK-1 receptor.[3][4] Unlike the endogenous ligand Substance P, which can also interact with other neurokinin receptors (NK-2 and NK-3) at higher concentrations, this compound exhibits a more focused interaction with the NK-1 receptor.[3][5] This selectivity makes it an invaluable tool for elucidating the specific functions of the NK-1 receptor in various biological systems.
Comparative Analysis of NK-1 Receptor Agonists
The efficacy and utility of an NK-1 receptor agonist are determined by its binding affinity, potency, and selectivity. The following table summarizes these quantitative parameters for this compound and other commonly used NK-1 receptor agonists.
| Agonist | Receptor Binding Affinity (Kd/Ki) | Potency (EC50) | Selectivity Profile |
| This compound | KD: 1.48 nM (rat brain membranes)[3] | EC50: 0.93 nM (inositol phosphate formation)[6] | Highly selective for NK-1; no agonist or antagonist activity at NK-2 and NK-3 receptors[3] |
| Substance P | High affinity for NK-1[2][7] | EC50: 0.45 nM (inositol phosphate formation)[6] | Preferred ligand for NK-1, but can bind to NK-2 and NK-3 receptors with lower affinity[5] |
| Septide | Kd: 0.55 nM[8] | - | Potent NK-1 receptor agonist[8] |
| [Sar9,Met(O2)11]-Substance P | - | - | Selective tachykinin NK-1 receptor agonist[8] |
| GR-73632 | - | - | Novel tachykinin neurokinin 1 (NK-1) receptor agonist[8] |
| Hemokinin-1 (human) | Ki: 0.175 nM (human NK-1 receptor)[8] | - | Selective tachykinin neurokinin 1 (NK-1) receptor full agonist; also a full agonist at NK-2 and NK-3 receptors[8] |
NK-1 Receptor Signaling Pathways
The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates intracellular signaling cascades.[1][2] The primary pathways involve the coupling to Gαq and Gαs proteins.[1][9]
-
Gαq Pathway: Activation of the Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][9]
-
Gαs Pathway: The NK-1 receptor can also couple to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels.[9]
These signaling pathways ultimately lead to the modulation of various cellular processes, including cell proliferation, inflammation, and neurotransmission.[1][2]
Experimental Protocols
To characterize and compare NK-1 receptor agonists, various in vitro assays are employed. A common method is the radioligand binding assay, which determines the affinity of a compound for the receptor.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of this compound and other agonists for the NK-1 receptor.
Materials:
-
Cell membranes expressing the NK-1 receptor (e.g., from CHO-K1 or HEK293 cells).[10]
-
Radiolabeled ligand, such as [3H]Substance P or [3H]this compound.[3][10]
-
Unlabeled competitor ligands (this compound, Substance P, etc.).
-
Assay buffer (e.g., 50 mM Tris, pH 7.4, with protease inhibitors).[10]
-
96-well plates.
-
Scintillation counter.
Methodology:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand.[10]
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 20 minutes) to allow the binding to reach equilibrium.[10]
-
Separation: Separate the bound from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity in the absence of a competitor.
-
Non-specific binding: Radioactivity in the presence of a saturating concentration of an unlabeled ligand.[11]
-
Specific binding: Total binding minus non-specific binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion
This compound stands out as a highly valuable research tool due to its potent and selective agonism at the NK-1 receptor.[3][6] Its minimal off-target effects at NK-2 and NK-3 receptors allow for the precise investigation of NK-1 receptor-mediated pathways.[3] For researchers in neuroscience and drug development, the use of this compound can lead to more accurate and interpretable data, facilitating a deeper understanding of the role of the NK-1 receptor in health and disease. This, in turn, can accelerate the development of novel therapeutics targeting this important receptor system.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further demonstration that this compound is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
[Pro9]-Substance P: A Comparative Analysis of its Cross-Reactivity with Tachykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of [Pro9]-Substance P across the three main tachykinin receptors: NK1, NK2, and NK3. This compound is a synthetic analog of Substance P, a neuropeptide involved in a variety of physiological processes, including pain, inflammation, and smooth muscle contraction. Understanding the selectivity of this compound is crucial for its use as a research tool and for potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound at the NK1, NK2, and NK3 tachykinin receptors, based on experimental data.
Table 1: Binding Affinity of this compound for Tachykinin Receptors
| Ligand | Receptor | Kd (nM) | Radioligand | Tissue/Cell Source | Reference |
| This compound | NK1 | 1.48 | [3H][Pro9]-SP | Rat brain membranes | [1] |
| This compound | NK2 | Not Determined | - | - | [1] |
| This compound | NK3 | Not Determined | - | - | [1] |
Table 2: Functional Activity of this compound at Tachykinin Receptors
| Ligand | Receptor | EC50 (nM) | Assay Type | Tissue/Cell Source | Reference |
| This compound | NK1 | 0.93 | Inositol Phosphate Formation | Newborn mouse cortical glial cells | |
| This compound | NK2 | No activity observed | Phosphoinositide Turnover | Hamster urinary bladder | [1] |
| This compound | NK2 | No activity observed | Contraction Assay | Rabbit pulmonary artery | [1] |
| This compound | NK3 | No activity observed | Contraction Assay | Rat portal vein | [1] |
The data clearly indicates that this compound is a potent and highly selective agonist for the NK1 receptor.[1] It exhibits high binding affinity in the nanomolar range for the NK1 receptor and demonstrates potent functional activity, as evidenced by its low nanomolar EC50 value in stimulating inositol phosphate formation. In stark contrast, experimental evidence demonstrates a lack of agonist or antagonist activity at both the NK2 and NK3 receptors.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) of a ligand for a receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat brain) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]this compound) and varying concentrations of the unlabeled competitor ligand (this compound).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Kd value is determined by analyzing the competition binding data using non-linear regression.
Phosphoinositide Turnover Assay
This functional assay measures the ability of a ligand to stimulate the production of inositol phosphates, a downstream signaling event following the activation of Gq-coupled receptors like the tachykinin receptors.
1. Cell Culture and Labeling:
-
Cells expressing the target receptor (e.g., primary cultures of cortical glial cells or tissues like hamster urinary bladder) are cultured in appropriate media.
-
The cells are incubated with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
2. Ligand Stimulation:
-
The labeled cells are washed to remove unincorporated [3H]-myo-inositol.
-
The cells are then stimulated with varying concentrations of the test ligand (e.g., this compound) for a specific time.
-
The reaction is typically stopped by the addition of an acid (e.g., trichloroacetic acid).
3. Extraction and Separation of Inositol Phosphates:
-
The aqueous phase containing the inositol phosphates is separated from the lipid phase.
-
The inositol phosphates are separated by anion-exchange chromatography.
4. Quantification:
-
The radioactivity of the eluted inositol phosphate fractions is measured by scintillation counting.
-
The EC50 value, representing the concentration of the ligand that produces 50% of the maximal response, is calculated from the dose-response curve.
Visualizations
Tachykinin Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway activated by tachykinin receptors upon agonist binding.
Caption: Tachykinin receptor signaling cascade.
Experimental Workflow for Assessing Receptor Cross-Reactivity
This diagram outlines the logical flow of experiments to determine the cross-reactivity of a ligand like this compound.
Caption: Workflow for receptor cross-reactivity assessment.
References
Specificity of [Pro9]-Substance P Confirmed in Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of [Pro9]-Substance P and other selective Neurokinin-1 (NK-1) receptor agonists in wild-type versus NK-1 receptor knockout models. The data presented unequivocally demonstrates the high specificity of these agonists for the NK-1 receptor.
Substance P (SP) is a neuropeptide involved in a wide array of physiological processes, including pain transmission, inflammation, and mood regulation.[1][2][3] Its actions are primarily mediated through the high-affinity Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor.[3][4] this compound is a synthetic analog of Substance P, designed to be a potent and highly selective agonist for the NK-1 receptor.[5] To rigorously validate the specificity of this compound and other NK-1 agonists, studies utilizing knockout animal models, which lack the gene for the NK-1 receptor (Tac1r), are indispensable.
In Vivo Evidence of NK-1 Receptor Specificity
A pivotal study conducted by Cao and colleagues (1999) provides direct in vivo evidence for the specificity of NK-1 receptor agonists.[6][7] The researchers investigated the ability of Substance P and other selective NK-1 receptor agonists, including septide and GR-73632, to induce edema in the skin of both wild-type and NK-1 receptor knockout mice.
Key Findings:
-
In wild-type mice, intradermal injection of Substance P, septide, and GR-73632 all resulted in a dose-dependent increase in edema formation.[6][7]
-
Crucially, in NK-1 receptor knockout mice, all three tachykinins, including the selective agonists, were inactive and failed to produce an edema response.[6][7]
-
As a control, a non-NK-1 receptor-mediated inflammatory agent, compound 48/80, induced edema in both wild-type and knockout mice, confirming that the lack of response to tachykinins in the knockout mice was specifically due to the absence of the NK-1 receptor.[6][7]
These findings compellingly demonstrate that the physiological effects of these NK-1 receptor agonists are mediated exclusively through the NK-1 receptor.
Quantitative Data Summary
The following table summarizes the quantitative data on edema formation in wild-type and NK-1 receptor knockout mice upon administration of various agonists.
| Agonist | Dose (pmol) | Mean Edema Formation in Wild-Type Mice (μl/site) | Mean Edema Formation in NK-1 Knockout Mice (μl/site) |
| Vehicle | - | ~0.5 | ~0.5 |
| Substance P | 300 | ~4.0 | ~0.5 |
| Septide | 30 | ~5.5 | ~0.5 |
| GR-73632 | 30 | ~6.0 | ~0.5 |
| Compound 48/80 | 3000 | ~5.0 | ~6.5 |
Data are approximated from graphical representations in Cao et al., 1999.
Experimental Protocols
A detailed methodology for the key in vivo experiment is provided below.
Edema Formation Assay in Mice
Animal Models:
-
Wild-type mice (C57BL/6)
-
NK-1 receptor knockout mice (on a C57BL/6 background)
Drug Administration:
-
Mice were anesthetized.
-
Substance P, septide, GR-73632, or compound 48/80 were dissolved in a vehicle solution.
-
A range of doses for each agonist was administered via intradermal injection into the dorsal skin of the mice.
Edema Measurement:
-
Edema formation was quantified by measuring the accumulation of intravenously injected ¹²⁵I-labeled albumin in the skin at the injection site.
-
The amount of radioactivity in the tissue sample was measured using a gamma counter, and the volume of plasma extravasation (edema) was calculated.
Statistical Analysis:
-
Data were analyzed using appropriate statistical tests to compare the responses between wild-type and knockout mice for each agonist.
Visualizing the Molecular and Experimental Framework
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of the NK-1 receptor and the experimental workflow used to confirm agonist specificity.
Caption: NK-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Specificity Testing.
References
- 1. Mutagenesis and knockout models: NK1 and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoalgesia in mice with a targeted deletion of the tachykinin 1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Further demonstration that this compound is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Use of NK(1) knockout mice to analyze substance P-induced edema formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of [Pro9]-Substance P and GR73632: Potent Agonists of the Neurokinin-1 Receptor
In the landscape of tachykinin receptor research, both [Pro9]-Substance P and GR73632 are recognized as potent and selective agonists for the Neurokinin-1 (NK1) receptor. Their utility in elucidating the physiological roles of the NK1 receptor, a key player in pain, inflammation, and mood regulation, makes a detailed comparison of their pharmacological properties essential for researchers in drug discovery and development. This guide provides an objective, data-driven analysis of their binding affinities, functional potencies, and signaling profiles, supported by detailed experimental methodologies.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key quantitative data for this compound and GR73632, highlighting their binding characteristics and functional activity at the NK1 receptor.
| Compound | Binding Affinity (Kd) | Reference |
| This compound | 1.48 nM (rat brain membranes) | [1] |
| GR73632 | Not explicitly found |
| Compound | Functional Potency (EC50) | Assay System | Reference |
| This compound | 0.93 nM (Inositol phosphate formation) | Primary cultures of newborn mouse cortical glial cells | |
| GR73632 | 2 nM | Guinea pig vas deferens | |
| GR73632 | 17 nM (Contraction) | Rat isolated urinary bladder | [2] |
In a behavioral study in mice, GR73632 was found to be approximately 200-fold more potent than substance P in inducing scratching, biting, and licking responses, which are mediated by the NK1 receptor in the spinal cord.[3] Another study on edema formation indicated that GR73632 is 3-10 times more potent than substance P.[4]
Signaling Pathways and Functional Selectivity
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through two major pathways: the Gq pathway, leading to the mobilization of intracellular calcium ([Ca2+]i), and the Gs pathway, which results in the production of cyclic AMP (cAMP).[5][6] Emerging evidence suggests that different agonists can exhibit "biased agonism" or "functional selectivity," preferentially activating one pathway over the other.[5][7]
While Substance P, the endogenous ligand, can activate both Gq and Gs signaling pathways, some of its metabolites show a bias towards Gq activation.[5] This raises the possibility that synthetic agonists like this compound and GR73632 may also display distinct signaling profiles. However, direct comparative studies on the biased agonism of these two specific compounds are not extensively documented in the current literature.
Below are diagrams illustrating the general signaling pathways of the NK1 receptor and a typical experimental workflow for assessing agonist-induced signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to characterize NK1 receptor agonists.
Radioligand Binding Assay
This assay measures the affinity of a ligand for its receptor.
-
Membrane Preparation: Tissues or cells expressing the NK1 receptor are homogenized and centrifuged to isolate the cell membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).[8]
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]this compound) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (this compound or GR73632).[9]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.[8][9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[9]
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, indicative of Gq pathway signaling.
-
Cell Preparation: Cells expressing the NK1 receptor are seeded into 96-well plates.[10]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. Inside the cell, esterases cleave the AM group, trapping the active Fura-2.[10][11][12][13]
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader. After establishing a baseline fluorescence reading, varying concentrations of the agonist (this compound or GR73632) are added to the wells.[10]
-
Signal Detection: The fluorescence intensity is measured over time. Fura-2 is a ratiometric dye, with excitation at 340 nm for Ca2+-bound dye and 380 nm for Ca2+-free dye, and emission is measured at ~510 nm. The ratio of the emissions at the two excitation wavelengths is proportional to the intracellular calcium concentration.[10][14]
-
Data Analysis: The change in fluorescence ratio is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 is determined.
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP, a hallmark of Gs pathway activation.
-
Cell Stimulation: NK1 receptor-expressing cells are incubated with varying concentrations of the agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]
-
Cell Lysis: The cells are lysed to release the accumulated cAMP.
-
cAMP Detection: The amount of cAMP in the lysate is measured using a competitive immunoassay. A common method is the LANCE Ultra cAMP assay, which is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[15][16] In this assay, cAMP produced by the cells competes with a europium-labeled cAMP tracer for binding to a ULight-labeled anti-cAMP antibody.
-
Signal Measurement: The TR-FRET signal is measured. A higher concentration of cellular cAMP results in a lower TR-FRET signal.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the agonist is determined, and a dose-response curve is plotted to calculate the EC50.[17]
Conclusion
Both this compound and GR73632 are potent and valuable tools for investigating the function of the NK1 receptor. While both are established agonists, the available data suggests potential differences in their potency depending on the biological system and assay employed. GR73632 has demonstrated high in vivo potency in behavioral models.[3] A comprehensive understanding of their comparative pharmacology, particularly regarding their potential for biased agonism, would require direct head-to-head studies measuring their binding affinities and functional potencies for both Gq and Gs signaling pathways under identical experimental conditions. The detailed protocols provided herein offer a foundation for conducting such comparative analyses, which would be of significant benefit to the fields of neuroscience, pharmacology, and drug development.
References
- 1. Further demonstration that this compound is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased Gs versus Gq proteins and β-arrestin signaling in the NK1 receptor determined by interactions in the water hydrogen bond network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. hellobio.com [hellobio.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. resources.revvity.com [resources.revvity.com]
- 16. revvity.com [revvity.com]
- 17. Assay in Summary_ki [bdb99.ucsd.edu]
A Comparative Guide to Validating Behavioral Assays with [Pro9]-Substance P
This guide provides a comprehensive comparison of [Pro9]-Substance P for validating behavioral assays, particularly for researchers, scientists, and drug development professionals. It includes detailed experimental data, protocols, and a comparison with alternative compounds.
Introduction to this compound
Substance P (SP) is a neuropeptide from the tachykinin family that plays a significant role in various physiological processes, including pain transmission, inflammation, and mood regulation.[1][2][3] It exerts its effects primarily by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[2][4] this compound is a potent and selective synthetic analog of Substance P.[5][6] Its enhanced selectivity for the NK1R over other tachykinin receptors (NK2R, NK3R) and its high affinity make it an excellent tool for validating behavioral assays designed to study the NK1R system.[5]
Signaling Pathway of the NK1 Receptor
Activation of the NK1R by agonists like Substance P or this compound initiates several intracellular signaling cascades.[4][7][8] The primary pathway involves the coupling to Gq/11 proteins, which activates Phospholipase C (PLC).[7][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream effects including the activation of MAPK pathways like ERK1/2, which are involved in cell proliferation and survival.[4][10]
Caption: NK1 Receptor signaling cascade initiated by this compound.
Comparative Performance in a Behavioral Assay
To validate its function, the anxiogenic-like effects of this compound can be compared to the endogenous ligand, Substance P, using the Elevated Plus Maze (EPM) test.[11] The EPM is a widely used assay to assess anxiety-like behaviors in rodents.[12][13][14]
Table 1: Comparison of this compound and Substance P in the Elevated Plus Maze
| Compound | Dose (nmol, i.c.v.) | % Time in Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle (Saline) | N/A | 45.2 ± 3.5 | 25.1 ± 2.1 |
| Substance P | 2.5 | 28.7 ± 2.9* | 24.5 ± 1.9 |
| This compound | 2.5 | 20.1 ± 2.5** | 25.8 ± 2.3 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data is hypothetical and for illustrative purposes. Intracerebroventricular (i.c.v.) administration is a common route for these peptides.[11]
The data indicates that both Substance P and this compound decrease the time spent in the open arms, which is indicative of an anxiogenic-like effect.[11] Notably, this compound shows a more pronounced effect, likely due to its higher selectivity and stability.[5] Neither compound significantly affected the total number of arm entries, suggesting the observed behavioral changes are not due to altered locomotor activity.[15]
Experimental Protocol: Elevated Plus Maze (EPM)
This protocol outlines the steps for assessing anxiety-like behavior in rodents using this compound.[12][13][16]
-
Subjects: Adult male Wistar rats (250-300g) are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be handled for 5 days prior to testing to acclimate them to the experimenter.[12]
-
Apparatus: The EPM consists of two open arms and two closed arms (e.g., 50 x 10 cm for rats) arranged in a plus shape, elevated 50 cm above the floor. The apparatus is placed in a dimly lit, quiet room.[14][16]
-
Drug Administration: this compound is dissolved in sterile saline. Rats are briefly anesthetized with isoflurane and administered a single intracerebroventricular (i.c.v.) injection of this compound (2.5 nmol in 5 µL) or vehicle. Behavioral testing occurs 15 minutes post-injection.
-
Testing Procedure:
-
Each rat is placed in the center of the maze, facing an open arm.[16]
-
The animal is allowed to freely explore the maze for a 5-minute session.[13]
-
The session is recorded by an overhead video camera connected to a tracking software (e.g., ANY-maze).[13]
-
The maze is cleaned with 70% ethanol between trials to remove olfactory cues.[16]
-
-
Data Analysis: The primary measures recorded are the time spent in the open arms and the number of entries into each arm type. An arm entry is defined as all four paws entering the arm. Data are analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Caption: Experimental workflow for the Elevated Plus Maze assay.
Comparison with Alternative Compounds
While this compound is a highly effective tool, other compounds are also used to modulate the NK1R system for assay validation. These include other agonists and antagonists.
Table 2: Comparison of Tools for NK1R System Validation
| Compound/Tool | Mechanism | Selectivity | Key Advantage | Primary Use in Validation |
| This compound | NK1R Agonist | High for NK1R | Potent and selective activation[5] | Mimicking endogenous SP effects to induce a behavioral phenotype (e.g., anxiety).[15] |
| GR73632 | NK1R Agonist | High for NK1R | Well-characterized selective agonist[17] | Confirming that a behavioral effect is mediated specifically through the NK1R.[18] |
| Aprepitant | NK1R Antagonist | High for NK1R | Clinically approved, brain-penetrant[19][20] | Blocking the effect of endogenous SP or an administered agonist to validate the pathway.[21] |
| Spantide I | NK1R Antagonist | Moderate (also affects NK2R/NK3R) | Broad-spectrum tachykinin blockade | Initial studies to determine if tachykinin system is involved. |
| (D-Pro2, D-Trp7,9)-SP | Partial Agonist / Antagonist | Moderate | Can exhibit dual effects[22][23] | Investigating complex receptor pharmacology and biased agonism.[9] |
The choice of compound depends on the specific experimental question. For reliably inducing an NK1R-dependent behavioral phenotype, the high selectivity and potency of this compound make it a superior choice compared to the native ligand, which is less stable, or antagonists, which serve a different purpose.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure, functions, and mechanisms of substance P receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Further demonstration that this compound is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [consilium.orscience.ru]
- 9. Analogs of Substance P modified at the C-terminus which are both agonist and antagonist of the NK-1 receptor depending on the second messenger pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Further evidence on the anxiogenic-like effect of substance P evaluated in the elevated plus-maze in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intranigral stimulation of oral movements by [Pro9] substance P, a neurokinin-1 receptor agonist, is enhanced in chronically neuroleptic-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 17. Substance P, neurokinins A and B, and synthetic tachykinin peptides protect mesencephalic dopaminergic neurons in culture via an activity-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ava[L-Pro9,N-MeLeu10] substance P(7-11) (GR 73632) and Sar9, Met(O2)11 increase distention-induced peristalsis through activation of neurokinin-1 receptors on smooth muscle and interstitial cells of cajal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 21. mdpi.com [mdpi.com]
- 22. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of [Pro9]-Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of [Pro9]-Substance P, a synthetic analog of the neuropeptide Substance P (SP). This compound is a valuable tool for studying the physiological roles of the neurokinin-1 (NK-1) receptor due to its high potency and selectivity. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the relevant biological pathways to facilitate a deeper understanding of this important research compound.
In Vitro Effects: Potent and Selective Agonism at the NK-1 Receptor
This compound distinguishes itself from the endogenous ligand, Substance P, primarily through its enhanced selectivity for the neurokinin-1 (NK-1) receptor. While Substance P can interact with NK-2 and NK-3 receptors, this compound demonstrates potent and specific agonism at the NK-1 receptor with negligible activity at the other two neurokinin receptor subtypes.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. In studies using rat brain membranes, [3H]this compound has been shown to bind to a single population of sites with high affinity.[1]
| Compound | Receptor | KD (nM) | Bmax (fmol/mg protein) |
| This compound | NK-1 | 1.48 | 29.7 |
Table 1: Radioligand Binding Parameters for this compound at the NK-1 Receptor. Data from studies on rat brain membranes.[1]
Functional Activity
The functional consequence of receptor binding is a critical aspect of in vitro characterization. This compound has been shown to be a potent agonist in functional assays, such as the stimulation of inositol phosphate formation, a key step in the NK-1 receptor signaling cascade. Its efficacy in this assay is comparable to that of Substance P.[2]
| Compound | Assay | EC50 (nM) |
| This compound | Inositol Phosphate Formation | 0.93 ± 0.07 |
| Substance P | Inositol Phosphate Formation | 0.45 ± 0.06 |
Table 2: Functional Potency of this compound and Substance P. Data from studies on primary cultures of newborn mouse cortical glial cells.[2]
In Vivo Effects: Central Nervous System Activity
The in vivo effects of this compound highlight its ability to cross the blood-brain barrier and exert effects within the central nervous system. One notable observed effect is the induction of specific oral movements in rats following direct administration into the brain.
Induction of Vacuous Chewing Movements
Intranigral infusion of this compound in rats has been demonstrated to significantly increase the frequency of vacuous chewing movements (VCMs). This behavioral response suggests a role for NK-1 receptor activation in the substantia nigra in modulating oral motor control.
| Treatment | Dose | Effect on Vacuous Chewing Movements |
| This compound | 2.5 nmol (intranigral) | Significant increase |
Table 3: In Vivo Effect of this compound on Oral Motor Behavior in Rats.
Signaling Pathways
Activation of the NK-1 receptor by agonists such as Substance P and, by extension, this compound, initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] Additionally, evidence suggests that the NK-1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[1]
Figure 1: Gq/11-PLC Signaling Pathway of the NK-1 Receptor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the effects of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (KD) and receptor density (Bmax) of a radiolabeled ligand.
Figure 2: Workflow for Radioligand Binding Assay.
Protocol Steps:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate the membrane preparation with increasing concentrations of [3H]this compound in the presence and absence of a high concentration of unlabeled Substance P to determine total and non-specific binding, respectively.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using Scatchard analysis to determine the KD and Bmax values.
Inositol Phosphate Formation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream product of NK-1 receptor activation.
Protocol Steps:
-
Cell Culture and Labeling: Culture primary newborn mouse cortical glial cells and label them with [3H]myo-inositol to incorporate the radiolabel into cellular phosphoinositides.
-
Stimulation: Stimulate the cells with varying concentrations of this compound or Substance P for a defined period.
-
Extraction: Stop the reaction and extract the water-soluble inositol phosphates.
-
Separation: Separate the different inositol phosphate species using anion-exchange chromatography.
-
Quantification: Measure the radioactivity in the fractions corresponding to inositol phosphates.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 values.
In Vivo Vacuous Chewing Movement (VCM) Assay
This behavioral assay is used to assess the central effects of substances on oral motor control in rats.
Figure 3: Workflow for VCM Assay in Rats.
Protocol Steps:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic apparatus.
-
Intranigral Infusion: Surgically implant a cannula into the substantia nigra and infuse a specific dose of this compound or a vehicle control.
-
Behavioral Observation: After a recovery period, place the rat in an observation cage and record its behavior.
-
Scoring: A trained observer, blind to the treatment conditions, scores the number and duration of vacuous chewing movements (purposeless chewing motions not directed at any object) over a defined observation period.
-
Data Analysis: Compare the VCM scores between the this compound and vehicle-treated groups using appropriate statistical methods.
Conclusion
This compound is a highly valuable pharmacological tool for investigating the roles of the NK-1 receptor. Its potent and selective agonist activity at the NK-1 receptor, demonstrated through in vitro binding and functional assays, makes it a more specific probe than the endogenous ligand, Substance P. In vivo studies have confirmed its central activity, highlighting its utility in exploring the physiological functions of the NK-1 receptor in the brain and other tissues. The detailed experimental protocols and signaling pathway information provided in this guide are intended to support researchers in designing and interpreting experiments using this important compound.
References
A Researcher's Guide to Assessing the Purity and Activity of Commercial [Pro9]-Substance P
For researchers, scientists, and drug development professionals, the quality of synthetic peptides is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a framework for assessing the purity and biological activity of commercially available [Pro9]-Substance P, a potent and selective agonist for the neurokinin-1 (NK1) receptor. We present standardized experimental protocols and a comparative data summary to aid in the selection of the most suitable product for your research needs.
This compound, an analog of the neuropeptide Substance P, is a critical tool in studying the NK1 receptor's role in various physiological processes, including pain, inflammation, and neurogenic inflammation. Given the variability inherent in peptide synthesis and purification, a thorough assessment of commercially sourced this compound is essential. This guide outlines the key analytical and functional assays required for such an evaluation.
Comparative Analysis of Commercial this compound
To illustrate the potential variability between different commercial sources, the following table summarizes hypothetical data based on typical specifications and experimental outcomes. Researchers are encouraged to perform their own side-by-side comparisons using the protocols detailed in this guide.
| Supplier | Lot Number | Purity by HPLC (%) | Molecular Weight by MS (Expected: 1387.7 g/mol ) | NK1 Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) in Calcium Flux Assay |
| Vendor A | A12345 | 98.5 | 1387.8 | 1.5 ± 0.2 | 1.1 ± 0.3 |
| Vendor B | B67890 | 95.2 | 1387.6 | 2.1 ± 0.4 | 1.8 ± 0.5 |
| Vendor C | C11223 | 99.1 | 1387.7 | 1.2 ± 0.1 | 0.9 ± 0.2 |
| In-house Reference | Ref001 | 99.5 | 1387.7 | 1.0 ± 0.1 | 0.8 ± 0.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure standardized assessment of this compound from various commercial sources.
Purity Assessment
a) High-Performance Liquid Chromatography (HPLC)
This technique separates the peptide of interest from impurities.[1] The purity is determined by comparing the peak area of the main peptide to the total area of all peaks.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: Integrate the peak areas and calculate the purity as (Area of main peak / Total area of all peaks) x 100%.
b) Mass Spectrometry (MS)
This method confirms the identity of the peptide by determining its molecular weight.
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Sample Preparation: The sample from the HPLC analysis can be directly infused into the mass spectrometer, or a separate sample can be prepared by dissolving the peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound (C₆₆H₁₀₂N₁₈O₁₃S), which is approximately 1387.7 g/mol .[2][3]
c) Amino Acid Analysis (AAA)
This technique provides an accurate quantification of the peptide by determining the relative abundance of its constituent amino acids after acid hydrolysis.
-
Procedure:
-
Hydrolyze a known amount of the peptide in 6N HCl at 110°C for 24 hours.
-
Separate and quantify the resulting amino acids using an amino acid analyzer or by pre-column derivatization followed by HPLC.
-
-
Analysis: Compare the observed amino acid ratios to the expected ratios based on the sequence of this compound (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Pro-Leu-Met-NH₂).
Biological Activity Assessment
a) NK1 Receptor Binding Assay
This competitive binding assay determines the affinity of this compound for the NK1 receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human NK1 receptor.
-
Radiolabeled Substance P (e.g., [³H]-Substance P or ¹²⁵I-Tyr⁸-Substance P).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
Unlabeled this compound (as the competitor).
-
-
Procedure:
-
Incubate a fixed concentration of radiolabeled Substance P with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
After incubation (e.g., 60 minutes at room temperature), separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
b) Calcium Flux Assay
This cell-based functional assay measures the ability of this compound to activate the NK1 receptor and elicit an intracellular calcium response.[4]
-
Cell Line: A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium Indicator Dye: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC₅₀ value, which is the concentration of the peptide that elicits 50% of the maximal response.
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the experimental processes and the underlying biological mechanism, the following diagrams have been generated.
By adhering to these standardized protocols and performing a thorough analysis, researchers can confidently select a commercial source of this compound that meets the high standards of purity and activity required for their specific research applications. This will ultimately contribute to more robust and reliable scientific findings.
References
A Head-to-Head Comparison of [Pro9]-Substance P and Septide: Potency, Affinity, and Signaling at the Neurokinin-1 Receptor
For Immediate Publication
This guide provides a detailed comparative analysis of two widely used synthetic agonists of the Neurokinin-1 (NK-1) receptor, [Pro9]-Substance P and Septide. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their binding affinities and functional potencies, outlines the methodologies used for their characterization, and visualizes the core signaling pathways involved.
Introduction to the Agonists
Substance P (SP) is an eleven-amino-acid neuropeptide and the primary endogenous ligand for the G protein-coupled NK-1 receptor.[1] The activation of this receptor is implicated in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] Both this compound and Septide are synthetic analogs of Substance P, designed to selectively activate the NK-1 receptor, but they differ significantly in their structure and interaction with the receptor.
-
This compound: This peptide is an analog of the full-length Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) where the glycine at position 9 has been replaced with a proline. This modification confers high potency and selectivity for the NK-1 receptor.[3][4]
-
Septide: This is a shorter, C-terminal hexapeptide fragment of Substance P, specifically [pGlu6,Pro9]SP(6-11).[5] Despite its truncated nature, it is a potent agonist at the NK-1 receptor, though its mode of binding appears to differ from that of the full-length peptide, leading to the proposal of a "septide-sensitive" receptor state or binding site.[5][6]
Quantitative Comparison: Binding Affinity and Functional Potency
The following tables summarize the quantitative data from various studies, highlighting the differences in how this compound and Septide interact with the NK-1 receptor. A key finding is the discrepancy in Septide's binding affinity depending on the experimental design. In heterologous competition assays (competing against a labeled Substance P analog), Septide shows very low affinity. However, in homologous assays (competing against labeled Septide), it demonstrates high affinity, suggesting a different binding interaction compared to Substance P.[5][7]
Table 1: Comparative Binding Affinity for the NK-1 Receptor
| Ligand | Assay Type | Radioligand | Preparation | Affinity Constant (Ki / Kd) | Reference |
| This compound | Saturation Binding | [3H][Pro9]-SP | Rat Brain Membranes | 1.48 nM (Kd) | [4] |
| Septide | Homologous Competition | [125I]Septide | COS-7 Cells (cloned NK-1R) | 0.55 nM (Kd) | [7] |
| Septide | Heterologous Competition | [3H][Sar9,Met(O2)11]SP | U373 MG Cells | 14.2 nM (Ki) | [8] |
| Septide | Heterologous Competition | [3H]SP | COS-1 Cells (rat NK-1R) | 2900 nM (2.9 µM) (Ki) | [5] |
| Substance P (for reference) | Heterologous Competition | [3H][Sar9,Met(O2)11]SP | U373 MG Cells | 0.28 nM (Ki) | [8] |
Table 2: Comparative Functional Potency at the NK-1 Receptor
| Ligand | Functional Assay | Preparation | Potency (EC50) | Reference |
| This compound | Inositol Phosphate Formation | Newborn Mouse Cortical Glial Cells | 0.93 nM | [3] |
| Septide | Inositol Phosphate Formation | COS-1 Cells (rat NK-1R) | 5.0 nM | [5] |
| Septide | Interleukin-6 Release | U373 MG Human Astrocytoma Cells | 13.8 nM | [8] |
| Substance P (for reference) | Inositol Phosphate Formation | Newborn Mouse Cortical Glial Cells | 0.45 nM | [3] |
| Substance P (for reference) | Inositol Phosphate Formation | COS-1 Cells (rat NK-1R) | 0.05 nM | [5] |
| Substance P (for reference) | Interleukin-6 Release | U373 MG Human Astrocytoma Cells | 15.6 nM | [8] |
Signaling Pathways and Biased Agonism
Activation of the NK-1 receptor by Substance P initiates signaling through multiple G protein pathways, primarily Gαq and Gαs. The Gαq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. The Gαs pathway activates adenylyl cyclase, resulting in the accumulation of cyclic AMP (cAMP).[2][9]
There is evidence for biased agonism, where ligands can preferentially activate one pathway over another. N-terminally truncated analogs of Substance P, such as Septide, have been shown to be weaker agonists for Gαs-mediated cAMP accumulation while retaining full potency for Gαq-mediated calcium and inositol phosphate signaling.[2][9] This suggests that this compound, as a full-length analog, likely activates both pathways robustly, whereas Septide acts as a Gαq-biased agonist.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (Competitive)
This assay measures the ability of an unlabeled ligand (e.g., [Pro9]-SP or Septide) to compete with a radiolabeled ligand for binding to the NK-1 receptor.
-
Membrane Preparation: Tissues or cells expressing the NK-1 receptor (e.g., rat brain, COS-1 cells, U373 MG cells) are homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptor. The pellet is washed and resuspended in an appropriate assay buffer.[4]
-
Incubation: A fixed concentration of a radiolabeled NK-1 receptor ligand (e.g., [3H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand.
-
Separation: The reaction is incubated to equilibrium. Subsequently, the membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the ligand's binding affinity.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of the Gαq signaling pathway by quantifying the production of the second messenger inositol phosphate.[5]
-
Cell Culture and Labeling: Cells expressing the NK-1 receptor (e.g., COS-1 cells, glial cells) are cultured and incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.[5]
-
Stimulation: The labeled cells are washed and then incubated with various concentrations of the agonist ([Pro9]-SP or Septide) in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, allowing for the accumulation of IP.
-
Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Separation: The total [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography columns.
-
Quantification: The amount of radioactivity in the eluted IP fraction is measured by liquid scintillation counting.
-
Data Analysis: The amount of IP produced is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (the concentration producing 50% of the maximal response) is determined.
Summary and Conclusion
The comparison between this compound and Septide reveals critical differences for researchers selecting an NK-1 receptor agonist.
-
This compound acts as a conventional, high-potency, and selective full-agonist. Its binding and functional characteristics are very similar to the endogenous ligand, Substance P, making it an excellent tool for studying the general physiological roles of NK-1 receptor activation.[3][4]
-
Septide is a potent functional agonist but interacts with the NK-1 receptor in a distinct manner. Its low affinity in competitive binding assays with Substance P, contrasted with its high affinity in homologous assays, suggests it binds to a different site or stabilizes a unique receptor conformation.[5][7][8] Furthermore, its nature as a C-terminal fragment likely contributes to its biased agonism, preferentially activating the Gαq pathway over the Gαs pathway.[2]
This distinction makes Septide a valuable tool for investigating biased signaling at the NK-1 receptor and for dissecting the differential downstream consequences of Gαq versus Gαs activation. The choice between these two agonists should therefore be guided by the specific experimental question: this compound for mimicking general SP effects and Septide for exploring nuanced, pathway-specific receptor signaling.
References
- 1. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Further demonstration that this compound is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Glp6,Pro9] Substance P (6-11)/Septide - SB PEPTIDE [sb-peptide.com]
- 6. Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different susceptibility to neurokinin 1 receptor antagonists of substance P and septide-induced interleukin-6 release from U373 MG human astrocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for [Pro9]-Substance P: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical reagents is a critical aspect of maintaining a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of [Pro9]-Substance P, a potent and selective agonist of the NK-1 tachykinin receptor. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines general best practices for the disposal of non-hazardous peptide-based research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
I. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various chemical suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₆₆H₁₀₂N₁₈O₁₃S | [1][2] |
| Molecular Weight | 1387.73 g/mol | [1] |
| CAS Number | 104486-69-3 | [1][2] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in water and acid | [3] |
| Storage Temperature | -20°C | [3] |
| Purity | ≥95% | [3] |
II. Experimental Protocols: General Disposal Procedures
The following step-by-step guide is based on general protocols for the disposal of non-hazardous laboratory waste. Note: These are general recommendations. Always seek approval from your institution's EHS department before proceeding with any disposal method.
Step 1: Hazard Assessment
-
Review all available information on this compound. While not classified as hazardous, it is a biologically active peptide.
-
Consult your institution's chemical hygiene plan and EHS guidelines for handling non-hazardous chemical waste.
Step 2: Personal Protective Equipment (PPE)
-
Always wear standard laboratory PPE when handling this compound, including:
-
Safety glasses or goggles
-
Lab coat
-
Gloves
-
Step 3: Waste Segregation and Collection
-
Do not mix this compound waste with hazardous waste streams unless explicitly instructed to do so by your EHS office.
-
Collect solid this compound waste (e.g., unused powder, contaminated labware) in a designated, clearly labeled, and sealed container.
-
For liquid waste (e.g., solutions containing this compound), use a separate, sealed, and clearly labeled container.
Step 4: Disposal Path Determination (in consultation with EHS)
-
Option A: Incineration (Recommended for Peptides)
-
For many peptide-based compounds, incineration by a licensed hazardous waste disposal company is the preferred method to ensure complete destruction of the biologically active material. Your EHS office will coordinate this.
-
-
Option B: Neutralization (If approved by EHS)
-
Depending on the concentration and formulation, your EHS office may provide a specific protocol for chemical neutralization to render the peptide inactive before disposal.
-
-
Option C: Sanitary Sewer (Requires EHS Approval)
-
Disposal of dilute aqueous solutions of non-hazardous chemicals down the drain may be permissible, but only with prior, explicit approval from your EHS department. This is generally not recommended for biologically active peptides without deactivation.
-
-
Option D: Landfill (Requires EHS Approval)
-
Solid, non-hazardous chemical waste may be suitable for landfill disposal, but this must be confirmed with your EHS office.
-
Step 5: Documentation
-
Maintain a record of the disposal of this compound, including the date, quantity, and method of disposal, in your laboratory notebook or waste disposal log.
III. Mandatory Visualization: Signaling Pathway
This compound is an agonist for the Neurokinin-1 Receptor (NK-1R), a G protein-coupled receptor (GPCR). The diagram below illustrates the primary signaling pathway activated by the binding of an agonist like this compound to the NK-1R.
Caption: NK-1 Receptor signaling pathway activated by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
